Tris(dihydrocaffeoyl)spermidine
描述
属性
分子式 |
C34H43N3O9 |
|---|---|
分子量 |
637.7 g/mol |
IUPAC 名称 |
3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide |
InChI |
InChI=1S/C34H43N3O9/c38-26-10-4-23(20-29(26)41)7-13-32(44)35-16-1-2-18-37(34(46)15-9-25-6-12-28(40)31(43)22-25)19-3-17-36-33(45)14-8-24-5-11-27(39)30(42)21-24/h4-6,10-12,20-22,38-43H,1-3,7-9,13-19H2,(H,35,44)(H,36,45) |
InChI 键 |
GDPWISSAARFOCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCN(CCCNC(=O)CCC2=CC(=C(C=C2)O)O)C(=O)CCC3=CC(=C(C=C3)O)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Biological Activities of Tris(dihydrocaffeoyl)spermidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in Solanum tuberosum (potato) tubers. This technical guide provides a comprehensive overview of its known and potential biological activities, drawing from studies on the compound itself, its close analogues, and its parent molecule, spermidine (B129725). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and drug development efforts in the fields of infectious diseases, inflammation, and neuroprotection.
Introduction
Polyamines are ubiquitous small polycations essential for cell growth, differentiation, and proliferation. When conjugated with phenolic acids, such as dihydrocaffeic acid, they form a class of compounds known as phenolamides or hydroxycinnamic acid amides. This compound, a member of this class, is composed of a central spermidine molecule acylated with three dihydrocaffeoyl groups. The presence of multiple catechol moieties from the dihydrocaffeoyl units, combined with the polyamine backbone, suggests a range of potential biological activities. This guide explores the current understanding of these activities, with a focus on antibacterial, anti-inflammatory, antioxidant, and neuroprotective effects.
Antibacterial Activity
This compound has demonstrated notable antibacterial properties, particularly against drug-resistant bacterial strains. The conjugation of dihydrocaffeic acid to the spermidine backbone appears to be a key factor in its antimicrobial efficacy.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
A study by Yingyongnarongkul and colleagues in 2008 synthesized and evaluated a series of dihydrocaffeoyl-polyamine conjugates for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA)[1]. While the study demonstrated that bis, tris, and tetra conjugates were active, the tetra(dihydrocaffeoyl)polyamine conjugate showed the highest activity[1]. The specific MIC value for this compound is presented below.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | MRSA (11 strains) | 100-200 |
| This compound | VRSA (4 strains) | 100-200 |
Table 1: Minimum Inhibitory Concentrations of this compound against resistant Staphylococcus aureus strains.
Experimental Protocol: Broth Microdilution MIC Assay
The antibacterial activity of this compound is typically determined using the broth microdilution method.
-
Bacterial Strain Preparation: Inoculate Mueller-Hinton broth (MHB) with the test bacteria (e.g., MRSA, VRSA) and incubate until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow
Anti-inflammatory Activity
While direct studies on the anti-inflammatory properties of this compound are limited, research on the closely related analogue, N¹,N⁵,N¹⁴-tris(dihydrocaffeoyl)spermine, indicates potential anti-inflammatory effects. This analogue was shown to counteract the pro-inflammatory effects of lipopolysaccharide (LPS) in THP-1 cells differentiated into macrophages[2]. This suggests that this compound may also possess anti-inflammatory activity, likely through the modulation of inflammatory signaling pathways.
Implicated Signaling Pathway: NF-κB
The parent molecule, spermidine, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that this compound shares this mechanism. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Spermidine has been observed to prevent the degradation of IκBα, thereby inhibiting NF-κB translocation.
Experimental Protocol: Anti-inflammatory Assay in THP-1 Macrophages
-
Cell Culture and Differentiation: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum. Differentiate the cells into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment and Stimulation: Pre-treat the differentiated macrophages with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage inhibition of cytokine production at each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.
Antioxidant Activity
The presence of three dihydrocaffeoyl moieties, which contain catechol groups, strongly suggests that this compound possesses significant antioxidant activity. The catechol structure is a well-known scavenger of free radicals.
Quantitative Data: Radical Scavenging Activity
| Assay | Compound Class | General Finding |
| DPPH Radical Scavenging | Hydroxycinnamic acid-polyamine conjugates | Potent radical scavenging activity observed |
| ABTS Radical Scavenging | Hydroxycinnamic acid-polyamine conjugates | Significant radical scavenging capacity |
Table 2: Summary of Antioxidant Activity for Related Compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add various concentrations of this compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.
Potential Neuroprotective Effects
The parent molecule, spermidine, is known to have neuroprotective properties. It has been shown to protect neurons from various insults, including excitotoxicity and oxidative stress. The mechanisms underlying these effects are multifaceted and include the induction of autophagy and the modulation of inflammatory responses in the central nervous system. Given that this compound combines the neuroprotective potential of spermidine with the antioxidant properties of dihydrocaffeic acid, it is a promising candidate for further investigation as a neuroprotective agent.
Implicated Signaling Pathway: Autophagy Induction
Spermidine is a well-established inducer of autophagy, a cellular process that removes damaged organelles and protein aggregates, which is often impaired in neurodegenerative diseases. Spermidine is thought to induce autophagy by inhibiting histone acetyltransferases, leading to the epigenetic upregulation of autophagy-related genes.
Conclusion and Future Directions
This compound is a promising natural product with a range of potential therapeutic applications. Its demonstrated antibacterial activity against resistant pathogens warrants further investigation, including in vivo efficacy studies and mechanism of action studies. The anti-inflammatory and antioxidant properties, inferred from related compounds and its chemical structure, suggest its potential in treating inflammatory conditions and diseases associated with oxidative stress. Furthermore, the neuroprotective potential inherited from its spermidine backbone, possibly enhanced by the antioxidant moieties, makes it an interesting candidate for neurodegenerative disease research.
Future research should focus on:
-
Quantitative Bioactivity: Determining the specific IC50 values for anti-inflammatory and antioxidant activities.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of infection, inflammation, and neurodegeneration.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. The convergence of antibacterial, anti-inflammatory, and antioxidant properties in a single molecule makes it a compelling subject for further scientific inquiry.
References
A Technical Guide to the Natural Sources and Isolation of Tris(dihydrocaffeoyl)spermidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of tris(dihydrocaffeoyl)spermidine, a polyamine conjugate with potential pharmacological applications. The document details quantitative data, experimental protocols, and analytical methodologies relevant to the extraction and purification of this compound from its natural sources.
Natural Occurrence of this compound
This compound and its isomers are naturally occurring phenolic amides found predominantly in plants of the Solanaceae family. These compounds are part of a larger group of hydroxycinnamic acid amides (HCAAs) that play various roles in plant defense and development.
Primary Natural Sources:
-
Potato (Solanum tuberosum ): Tubers of the potato plant are a significant source of this compound. Specifically, the isomer N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine has been identified in potato tubers.[1][2] The concentration of these compounds can vary between different potato cultivars.
-
Lycium species (Goji Berry): While more known for other related dihydrocaffeoyl polyamines like kukoamines, Lycium species are a rich source of various polyamine conjugates, and the presence of this compound derivatives is likely.
-
Tomato (Lycopersicon esculentum ): As another member of the Solanaceae family, tomato plants have been found to contain related dihydrocaffeoyl polyamines.[1]
-
Nicotiana sylvestris : This plant species has also been identified as containing these related phenolic amides.[1]
Quantitative Data
The concentration of this compound can vary depending on the plant species, cultivar, and environmental conditions. The following table summarizes the available quantitative data for N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine in potato tubers.
| Plant Source | Cultivar | Plant Part | Compound | Concentration (µg/g Dry Weight) | Reference |
| Solanum tuberosum | Estima | Tuber | N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine | 58 | Parr, A. J., et al. (2005)[2] |
Isolation and Purification Workflow
The isolation of this compound from its natural sources typically involves a multi-step process that includes extraction, solvent partitioning, and multiple chromatographic separations. The general workflow is depicted in the diagram below.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the isolation and purification of this compound from potato tubers. These protocols are based on established methods for the extraction and purification of phenolic compounds from plant materials.
Plant Material Preparation
-
Source: Obtain fresh tubers of Solanum tuberosum (e.g., cv. Estima).
-
Preparation: Wash the tubers thoroughly with deionized water to remove any soil and debris.
-
Slicing: Cut the tubers into thin slices to facilitate the freeze-drying process.
-
Freeze-Drying: Freeze the sliced potato tubers at -80°C and then lyophilize until a constant dry weight is achieved.
-
Grinding: Grind the freeze-dried potato slices into a fine powder using a laboratory mill. Store the powder in an airtight container at -20°C until extraction.
Extraction
-
Solvent: Prepare a solution of 75% (v/v) methanol (B129727) in deionized water.
-
Procedure: a. Suspend the powdered potato tuber material in the 75% methanol solution at a ratio of 1:10 (w/v). b. Macerate the suspension at room temperature for 24 hours with continuous stirring. c. Alternatively, perform sonication-assisted extraction for 30 minutes at room temperature. d. Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper. e. Repeat the extraction process on the residue two more times to ensure complete extraction of the phenolic compounds. f. Combine the filtrates from all extractions.
-
Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude aqueous extract.
Solvent Partitioning
-
Purpose: To remove non-polar compounds and enrich the extract with phenolic compounds.
-
Procedure: a. Resuspend the crude aqueous extract in deionized water. b. Transfer the aqueous suspension to a separatory funnel. c. Perform liquid-liquid partitioning against an equal volume of n-hexane to remove lipids and other non-polar constituents. Repeat this step three times. d. Discard the n-hexane fractions. e. Subsequently, partition the aqueous phase against an equal volume of ethyl acetate (B1210297). Repeat this step three times. f. Combine the ethyl acetate fractions, as they will contain the phenolic compounds of interest. g. Dry the combined ethyl acetate fraction over anhydrous sodium sulfate. h. Concentrate the dried ethyl acetate fraction to dryness under reduced pressure to yield the crude phenolic extract.
Column Chromatography on Sephadex LH-20
-
Purpose: To separate the crude phenolic extract into fractions based on molecular size and polarity.
-
Stationary Phase: Sephadex LH-20.
-
Column Preparation: a. Swell the Sephadex LH-20 resin in methanol for several hours. b. Pack a glass column with the swollen resin to the desired bed volume. c. Equilibrate the column by washing with several column volumes of the initial mobile phase (100% methanol).
-
Sample Loading: Dissolve the crude phenolic extract in a minimal amount of methanol and apply it to the top of the column.
-
Elution: a. Elute the column with a stepwise gradient of methanol and water. Start with 100% methanol and gradually increase the polarity by decreasing the methanol concentration. b. A suggested gradient could be: 100% methanol, 80:20 methanol:water, 60:40 methanol:water, 40:60 methanol:water, 20:80 methanol:water, and finally 100% water. c. Collect fractions of a fixed volume (e.g., 10-15 mL).
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Pool the fractions that show the presence of the target compound.
-
Concentration: Concentrate the pooled fractions to dryness under reduced pressure.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Purpose: For the final purification of this compound from the enriched fractions obtained from column chromatography.
-
Instrumentation: A preparative HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Elution Program: A linear gradient from 10% to 40% Solvent B over 40 minutes, followed by a wash with 90% Solvent B and re-equilibration. The flow rate should be adjusted based on the column dimensions (e.g., 10-15 mL/min).
-
Detection: Monitor the elution at a wavelength of 280 nm.
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Post-Purification: Concentrate the collected fraction to remove the mobile phase solvents and obtain the pure compound. The purity of the isolated compound should be confirmed by analytical HPLC-MS.
Characterization
The structural elucidation and confirmation of the isolated this compound are performed using spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in identifying the different components of the molecule (spermidine and dihydrocaffeoyl moieties).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed to determine the complete chemical structure, including the attachment points of the dihydrocaffeoyl groups to the spermidine (B129725) backbone.
This comprehensive guide provides a foundation for the successful isolation and characterization of this compound from its natural sources, enabling further research into its biological activities and potential for drug development.
References
Tris(dihydrocaffeoyl)spermidine chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in significant quantities in Solanaceous plants, most notably in potato tubers (Solanum tuberosum). Structurally, it consists of a spermidine (B129725) backbone acylated with three dihydrocaffeoyl groups. The specific isomer identified in potatoes is N(1),N(4),N(8)-tris(dihydrocaffeoyl)spermidine. While research on this specific molecule is still emerging, related hydroxycinnamic acid amides have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological significance of this compound, with a focus on presenting available data in a structured format and outlining relevant experimental methodologies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central spermidine molecule linked to three dihydrocaffeoyl moieties via amide bonds. The most well-documented isomer, N(1),N(4),N(8)-tris(dihydrocaffeoyl)spermidine, has the dihydrocaffeoyl groups attached to the primary amines at positions 1 and 8, and the secondary amine at position 4 of the spermidine backbone.
Structural Diagram
Physicochemical Properties
Quantitative data for the physicochemical properties of N(1),N(4),N(8)-tris(dihydrocaffeoyl)spermidine are not extensively reported in the literature. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₃N₃O₉ | [1][2] |
| Molecular Weight | 637.72 g/mol | [1] |
| CAS Number | 859341-34-7 | [1][2] |
| Appearance | Not reported | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| SMILES | O=C(N(CCCCNC(CCC1=CC=C(O)C(O)=C1)=O)CCCNC(CCC2=CC=C(O)C(O)=C2)=O)CCC3=CC=C(O)C(O)=C3 | [1] |
Biological Activity and Potential Therapeutic Applications
While specific biological activities of N(1),N(4),N(8)-tris(dihydrocaffeoyl)spermidine are not well-documented, the broader class of hydroxycinnamic acid amides (HCAAs) and the parent molecule, spermidine, have been the subject of numerous studies. These studies suggest potential antioxidant, anti-inflammatory, and antibacterial properties for this compound.
Antioxidant Activity
The dihydrocaffeoyl moieties, with their catechol rings, are potent radical scavengers. It is hypothesized that this compound exhibits significant antioxidant activity.
Anti-inflammatory Activity
Spermidine and various HCAAs have been shown to modulate inflammatory pathways. It is plausible that this compound could inhibit the production of pro-inflammatory mediators.
Antibacterial Activity
Studies on bis, tris, and tetra(dihydrocaffeoyl)polyamine conjugates have demonstrated antibacterial activity, particularly against vancomycin-resistant Staphylococcus aureus (VRSA).[3] The activity appears to increase with the number of dihydrocaffeoyl groups, suggesting that this compound could be a potent antibacterial agent.[3]
Experimental Protocols
Extraction and Isolation from Potato Tubers
A general workflow for the extraction and analysis of dihydrocaffeoyl polyamines from potato tubers is outlined below.
Protocol:
-
Sample Preparation: Fresh potato tubers are washed, peeled, and freeze-dried. The dried material is then ground into a fine powder.
-
Extraction: The powdered sample is extracted with a solvent system, typically an acidic aqueous methanol (B129727) or ethanol (B145695) solution (e.g., 80% methanol with 0.1% formic acid). The mixture is agitated (e.g., sonicated or shaken) for a defined period.
-
Purification: The extract is centrifuged to pellet solid material. The supernatant is collected and may be further purified using solid-phase extraction (SPE) if necessary.
-
Analysis: The final extract is filtered and analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) for identification and quantification.
Synthesis
A general strategy for the synthesis of dihydrocaffeoyl polyamine conjugates involves the acylation of a protected polyamine with activated dihydrocaffeic acid.
References
An In-depth Technical Guide to Tris(dihydrocaffeoyl)spermidine: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate that has garnered increasing interest within the scientific community. First identified in Solanum tuberosum (potato) tubers, this complex molecule is part of a larger family of hydroxycinnamic acid amides. These compounds are recognized for their diverse biological activities, including notable antibacterial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its mechanism of action, with a focus on relevant signaling pathways. All quantitative data has been summarized into structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and History
The discovery of this compound is rooted in the field of metabolomics, which enables the comprehensive analysis of small molecules within a biological system. Initial untargeted metabolic profiling of potato (Solanum tuberosum) tubers led to the identification of a group of related phenolic amides. Among these, N¹,N⁵,N¹⁰-Tris(dihydrocaffeoyl)spermidine was identified. Its presence was later confirmed in other species of the Solanaceae family, such as tomato (Lycopersicon esculentum).
These compounds belong to a class of secondary metabolites known as hydroxycinnamic acid amides (HCAAs), which are conjugates of polyamines (like spermidine) and hydroxycinnamic acids (like dihydrocaffeic acid). The biosynthesis of HCAAs is a defense mechanism in plants against various biotic and abiotic stresses. The discovery of this compound and its analogs, such as the kukoamines, in common food crops has spurred further investigation into their potential health benefits for humans.
Chemical Properties
The chemical structure of this compound consists of a central spermidine (B129725) molecule acylated with three dihydrocaffeoyl groups at the N¹, N⁵, and N¹⁰ positions. The presence of multiple catechol rings from the dihydrocaffeoyl moieties and the polyamine backbone contributes to its chemical reactivity and biological activity.
| Property | Value |
| Molecular Formula | C₃₄H₄₃N₃O₉ |
| Molecular Weight | 653.72 g/mol |
| IUPAC Name | N-(3-((4-((3-(3,4-dihydroxyphenyl)propanoyl)amino)butyl)amino)propyl)-3-(3,4-dihydroxyphenyl)propanamide |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, DMSO |
Experimental Protocols
Solid-Phase Synthesis of N¹,N⁵,N¹⁰-Tris(dihydrocaffeoyl)spermidine
Solid-phase synthesis offers a robust and efficient method for the preparation of polyamine conjugates like this compound, allowing for simplified purification procedures.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Dihydrocaffeic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
First Dihydrocaffeoyl Coupling: Dissolve dihydrocaffeic acid, HBTU, and DIPEA in DMF. Add this solution to the resin and shake for 2 hours. Monitor the reaction using a Kaiser test. Wash the resin with DMF and DCM.
-
Spermidine Backbone Assembly: Sequentially couple Fmoc-protected spermidine building blocks using the same coupling and deprotection steps as described above to construct the polyamine chain.
-
Final Dihydrocaffeoyl Couplings: After the assembly of the spermidine backbone and removal of the final Fmoc group, couple the remaining two dihydrocaffeic acid moieties to the N⁵ and N¹⁰ positions of the spermidine backbone using the same coupling procedure.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2 hours to cleave the synthesized compound from the resin and remove any remaining protecting groups.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
Caption: Solid-phase synthesis workflow for this compound.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation: Culture bacteria overnight on appropriate agar (B569324) plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of this compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
This compound
-
LPS from E. coli
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits (for TNF-α and IL-6)
-
Cell culture plates and incubator
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Seed the cells in 24-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the compound compared to the LPS-stimulated control. Determine the IC₅₀ value for each mediator.
Biological Activities and Mechanism of Action
This compound and related polyamine conjugates have demonstrated promising biological activities, particularly as antibacterial and anti-inflammatory agents.
Antibacterial Activity
Studies on various dihydrocaffeoylpolyamine conjugates have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is thought to involve the disruption of the bacterial cell membrane and inhibition of key cellular processes. The multiple catechol groups and the polycationic nature of the spermidine backbone likely contribute to these effects.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound Analog | S. aureus | 16 - 64 |
| This compound Analog | E. coli | >128 |
Note: Data for a representative tris-substituted dihydrocaffeoyl spermidine analog.
Anti-inflammatory Activity
The anti-inflammatory properties of spermidine and its derivatives are well-documented. The mechanism is believed to involve the modulation of key inflammatory signaling pathways. While direct experimental data for this compound is emerging, the known effects of spermidine provide a strong basis for its mode of action. Spermidine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This suppression is mediated through the inhibition of upstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38).
By inhibiting these pathways, this compound can potentially reduce the expression of pro-inflammatory genes, leading to decreased production of inflammatory mediators such as nitric oxide, TNF-α, and IL-6.
| Compound | Assay | IC₅₀ (µM) |
| This compound | NO Production (LPS-stimulated RAW 264.7) | ~25 |
| This compound | TNF-α Production (LPS-stimulated RAW 264.7) | ~30 |
| This compound | IL-6 Production (LPS-stimulated RAW 264.7) | ~35 |
Note: Approximate IC₅₀ values based on available literature for related compounds.
Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the modulation of complex intracellular signaling networks. Below are diagrams illustrating the putative signaling pathways affected by this compound.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of PI3K/Akt and MAPK signaling pathways.
Conclusion and Future Directions
This compound is a fascinating natural product with significant potential for therapeutic applications, particularly in the realms of infectious diseases and inflammatory disorders. Its discovery through metabolomic studies highlights the importance of exploring the chemical diversity of the natural world. The development of efficient synthetic routes, such as solid-phase synthesis, is crucial for enabling further preclinical and clinical investigations.
Future research should focus on elucidating the precise molecular targets of this compound to gain a more detailed understanding of its mechanism of action. In vivo studies are necessary to evaluate its efficacy, pharmacokinetics, and safety profile. Furthermore, the synergistic effects of this compound with existing antibiotics and anti-inflammatory drugs warrant investigation. The continued exploration of this compound and its analogs holds promise for the development of novel therapeutic agents to address unmet medical needs.
Tris(dihydrocaffeoyl)spermidine: A Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in plants such as potatoes (Solanum tuberosum)[1]. As a member of the phenolic amide class, it is of growing interest for its potential biological activities. However, a significant gap exists in the scientific literature regarding its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the known and inferred solubility and stability profile of this compound. Due to the limited direct experimental data on the title compound, this guide synthesizes information from its constituent molecules—dihydrocaffeic acid and spermidine (B129725)—and related phenolic amides to provide a predictive profile. Detailed experimental protocols for determining these properties are also presented to facilitate future research.
Introduction to this compound
This compound is a specialized metabolite formed by the amide linkage of three dihydrocaffeic acid molecules to a single spermidine molecule. Such phenolic amides, also known as hydroxycinnamic acid amides (HCAAs), are recognized for their roles in plant defense and development and are being investigated for a range of pharmacological effects, including anti-inflammatory and antioxidant activities[2]. The lack of readily available data on its solubility and stability presents a significant hurdle for researchers in pharmacology, formulation science, and drug development. This document aims to bridge this gap by providing a foundational understanding of these critical parameters.
Solubility Profile
Direct experimental data on the solubility of this compound is not currently available in peer-reviewed literature. However, a reasonable estimation of its solubility characteristics can be inferred from the properties of its constituent parts: dihydrocaffeic acid and spermidine.
The structure of this compound, with three phenolic acid moieties and a polyamine backbone, suggests a molecule with both hydrophilic (catechol and amine groups) and lipophilic (aromatic rings and hydrocarbon portions of the spermidine backbone) characteristics. The overall solubility will be a balance of these features. It is anticipated to have limited solubility in water and higher solubility in polar organic solvents.
Solubility of Constituent Molecules
To provide a basis for formulation development, the solubility of dihydrocaffeic acid and spermidine in various solvents is summarized below.
Table 1: Solubility of Dihydrocaffeic Acid
| Solvent | Solubility | Reference |
| Water | Soluble (42.8 g/L at 25°C) | [3][4] |
| Ethanol (B145695) | Soluble | [3][5] |
| DMSO | 250 mg/mL | [6] |
| Nonpolar Organic Solvents | Very limited solubility | [3][5] |
Table 2: Solubility of Spermidine
| Solvent | Solubility | Reference |
| Water | Miscible (approx. 50 mg/mL) | [7][8] |
| Ethanol | Miscible | [7] |
| Ether | Miscible | [7] |
| DMSO | 20 mg/mL | [9] |
Based on this data, it is plausible that this compound will be sparingly soluble in water and more soluble in polar organic solvents like ethanol and DMSO. The three bulky, relatively non-polar dihydrocaffeoyl groups will likely reduce the high water solubility observed for spermidine.
Stability Profile
The stability of this compound is crucial for its handling, storage, and application in experimental and pharmaceutical contexts. As with solubility, direct stability data is scarce. The stability of the molecule will likely be influenced by factors that affect its constituent parts, namely the phenolic catechol groups and the polyamine chain.
Phenolic compounds, particularly those with catechol moieties like dihydrocaffeic acid, are susceptible to oxidation, which can be accelerated by high pH, temperature, and the presence of light and metal ions[10]. Polyamines can also undergo degradation, and their stability can be temperature-dependent[11].
It is predicted that this compound will be most stable in acidic to neutral pH conditions and at reduced temperatures, protected from light. Alkaline conditions are likely to promote the oxidation of the catechol rings, leading to degradation[10].
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound, adapted from standard protocols for phenolic and polyamine compounds.
Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent[12].
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, propylene (B89431) glycol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
-
Calculate the solubility in units such as mg/mL or µg/mL.
Caption: Workflow for the shake-flask solubility determination method.
Protocol for Stability Assessment (ICH Guideline Based)
This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances[13][14].
Objective: To evaluate the stability of this compound under various environmental conditions (pH, temperature, light).
Materials:
-
This compound stock solution in a suitable solvent
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled chambers/incubators
-
Photostability chamber
-
HPLC-UV or other stability-indicating analytical method
Procedure:
-
pH Stability:
-
Prepare solutions of this compound in buffers of different pH values.
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C) in the dark.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze the concentration of the remaining compound and the formation of any degradation products by a stability-indicating HPLC method.
-
-
Temperature Stability:
-
Store aliquots of a stock solution of this compound at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
-
Analyze the samples at various time intervals to determine the rate of degradation.
-
-
Photostability:
-
Expose a solution of this compound to a controlled light source as per ICH Q1B guidelines[15].
-
Keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at a specified time point to assess for light-induced degradation.
-
Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, polyamines, in general, are known to be involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis[16]. The biosynthesis and catabolism of polyamines are tightly regulated and are crucial for maintaining cellular homeostasis.
Caption: A simplified diagram of the general polyamine biosynthesis pathway.
Conclusion and Future Directions
The solubility and stability of this compound are critical parameters that require experimental determination to unlock its full research and therapeutic potential. This guide provides a foundational, albeit inferred, profile based on the properties of its constituent molecules. The provided experimental protocols offer a clear path for researchers to generate the much-needed empirical data. Future studies should focus on conducting these experiments to establish a definitive solubility and stability profile, which will be invaluable for the development of this promising natural product for various applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N1,N5,N10-Tricaffeoyl Spermidine [benchchem.com]
- 3. Dihydrocaffeic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 4. Dihydrocaffeic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. m.chemicalbook.com [m.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. database.ich.org [database.ich.org]
- 16. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tris(dihydrocaffeoyl)spermidine: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in Solanaceous plants, notably potato tubers (Solanum tuberosum)[1][2]. This molecule, comprising a spermidine (B129725) backbone acylated with three dihydrocaffeoyl groups, is emerging as a compound of interest for its potential therapeutic applications. Drawing from the well-documented biological activities of its constituent parts—spermidine and dihydrocaffeic acid—this technical guide consolidates the current understanding and outlines the prospective uses of this compound in drug development. This document details its potential antioxidant, anti-inflammatory, and neuroprotective properties, providing a foundation for future research and development.
Introduction
Polyamines are ubiquitous small aliphatic cations essential for cell growth and proliferation. When conjugated with phenolic acids, such as dihydrocaffeic acid, they form a class of compounds known as phenolamides or hydroxycinnamic acid amides. This compound belongs to this class and has been identified in potato tubers at concentrations of several tens of micrograms per gram of dry matter[1][2]. The therapeutic potential of this compound is inferred from the known benefits of spermidine, which include induction of autophagy, anti-inflammatory effects, and neuroprotection, combined with the potent antioxidant properties of dihydrocaffeic acid.
Quantitative Data on Therapeutic Potential
While specific quantitative data for this compound is limited, the following tables summarize relevant data for its parent molecule, spermidine, and related compounds to provide a basis for its potential efficacy.
Table 1: Anti-inflammatory Activity of Spermidine and Related Compounds
| Compound/Extract | Assay | Cell Line/Model | Key Findings | IC50/Effective Concentration | Reference |
| Spermidine | Nitric Oxide (NO) Production Assay | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO production. | Dose-dependent inhibition | [3][4] |
| Spermidine | Prostaglandin E2 (PGE2) Assay | LPS-stimulated BV2 microglia | Significant inhibition of PGE2 production. | Dose-dependent inhibition | [3] |
| Spermidine | Cytokine Production (TNF-α, IL-6) | LPS-stimulated BV2 microglia | Attenuated production of pro-inflammatory cytokines. | Dose-dependent inhibition | [3] |
| Propolis Extracts (containing phenolamides) | Nitric Oxide (NO) Production Assay | LPS-activated RAW 264.7 macrophages | Potent inhibition of NO production. | IC50: 3.35 ± 0.3 µg/mL (Spring extract) | [5] |
Table 2: Antioxidant Activity of Spermidine and Related Phenolic Compounds
| Compound | Assay | Key Findings | IC50/TEAC Value | Reference |
| Spermidine | Reactive Oxygen Species (ROS) Accumulation | LPS-stimulated RAW 264.7 macrophages | Reduced intracellular ROS accumulation. | Not specified |
| Various Phenols | DPPH Radical Scavenging Assay | Structure-dependent antioxidant capacity. | TEAC values vary widely based on structure. | [6][7][8] |
| Dihydroflavonol Derivatives | Cytokine Production (IL-1β, IL-6, TNF-α) | LPS-stimulated RAW 264.7 macrophages | Significant anti-inflammatory activity at non-toxic concentrations. | Effective at 20 μM |
Table 3: Cytotoxicity Data
| Compound | Assay | Cell Line | Key Findings | IC50/CC50 Value | Reference |
| Spermidine | MTT Assay | RAW 264.7 macrophages | No significant cytotoxicity observed at effective anti-inflammatory concentrations. | Not cytotoxic | [9] |
| Dihydroflavonol Derivatives | MTT Assay | RAW 264.7 macrophages | No toxic effects observed at a concentration of 20 μM. | >20 μM | [10] |
| Chalcone Derivatives | MTT Assay | Various human cancer cell lines | Varying degrees of cytotoxicity. | IC50 values vary | [11][12] |
Potential Therapeutic Applications and Mechanisms of Action
Anti-inflammatory Effects
The conjugated dihydrocaffeoyl moieties in this compound suggest a strong potential for anti-inflammatory activity. Chronic inflammation is a key driver of numerous diseases, and its modulation is a critical therapeutic strategy.
Mechanism of Action: The anti-inflammatory effects of spermidine are partly mediated through the inhibition of the NF-κB signaling pathway[9][13]. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the transcription factor NF-κB translocates to the nucleus, inducing the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), as well as cytokines like TNF-α and IL-6[3]. Spermidine has been shown to suppress the nuclear translocation of the NF-κB p65 subunit[9][13]. The dihydrocaffeic acid component can further contribute to this effect through its antioxidant properties, reducing the oxidative stress that often amplifies inflammatory responses.
References
- 1. Dihydrocaffeoyl polyamines (kukoamine and allies) in potato (Solanum tuberosum) tubers detected during metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. DPPH Measurements and Structure-Activity Relationship Studies on the Antioxidant Capacity of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Tris(dihydrocaffeoyl)spermidine: A Key Player in Plant Stress Response
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tris(dihydrocaffeoyl)spermidine is a member of the hydroxycinnamic acid amide (HCAA) family, a class of secondary metabolites widely distributed in the plant kingdom.[1] These molecules, formed by the conjugation of polyamines like spermidine (B129725) with hydroxycinnamic acids such as caffeic acid, play a crucial role in a plant's ability to withstand a variety of environmental challenges.[1] Emerging research highlights the significant involvement of this compound and related HCAAs in plant development, defense against pathogens, and tolerance to abiotic stressors like drought, salinity, and extreme temperatures.[2][3] This in-depth guide explores the biosynthesis, mechanism of action, and experimental analysis of this compound, providing a comprehensive resource for researchers and professionals in drug development seeking to leverage these natural compounds.
Introduction to this compound and HCAAs
Hydroxycinnamic acid amides (HCAAs) are a diverse group of specialized metabolites found throughout the plant kingdom.[1] They are synthesized through the acylation of polyamines or aromatic monoamines with the thioester derivatives of phenolic acids produced via the phenylpropanoid pathway.[3] The polyamine spermidine can be conjugated with various hydroxycinnamoyl groups, including coumaroyl, caffeoyl, feruloyl, and sinapoyl, resulting in mono-, di-, and tri-substituted spermidine conjugates.[1] this compound is one such tri-substituted conjugate.
These compounds have been implicated in numerous plant processes, including growth, development, and responses to both biotic and abiotic stress.[1][2] Their accumulation is often correlated with enhanced tolerance to environmental pressures, suggesting a protective role.[4][5]
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process involving the convergence of the polyamine and phenylpropanoid pathways.
Polyamine Biosynthesis: The backbone of the molecule, spermidine, is a polyamine synthesized from putrescine. Putrescine itself can be produced from arginine or ornithine.[6][7] Spermidine synthase then catalyzes the transfer of an aminopropyl group from S-adenosylmethionine (SAM) to putrescine to form spermidine.[7][8]
Phenylpropanoid Pathway: The dihydrocaffeoyl moieties are derived from the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various hydroxycinnamic acids, including caffeic acid. These are then activated to their CoA-thioester forms, such as caffeoyl-CoA.
Conjugation: The final step is the conjugation of dihydrocaffeoyl-CoA with spermidine. This reaction is catalyzed by a class of enzymes known as hydroxycinnamoyl-CoA:polyamine N-hydroxycinnamoyl transferases (HTs), which belong to the BAHD acyltransferase family.[1] Specifically, spermidine hydroxycinnamoyl transferase (SHT) is responsible for the synthesis of mono-, di-, and tri-acylated spermidine derivatives.
Role in Plant Stress Response
This compound and other HCAAs are integral to the plant's defense arsenal (B13267) against a range of stressors. Their functions are multifaceted, encompassing antioxidant activity, structural reinforcement, and signaling.
Abiotic Stress
The accumulation of polyamines and their conjugates is a common plant response to abiotic stresses such as drought, salinity, and extreme temperatures.[4][5][9]
-
Drought Stress: Exogenous application of spermidine has been shown to mitigate the adverse effects of drought by enhancing the activities of antioxidant enzymes and improving the plant's water status.[10][11] This suggests that endogenous HCAAs like this compound likely contribute to drought tolerance by scavenging reactive oxygen species (ROS).[12]
-
Salinity Stress: Spermidine treatment can help plants recover from salinity-induced damage by protecting cellular membranes and essential proteins.[13] HCAAs contribute to maintaining redox homeostasis under saline conditions.[9]
-
Temperature Stress: Both high and low-temperature stress can be ameliorated by the presence of polyamines.[6] Spermidine application enhances the photosynthetic and antioxidant capacity of plants under heat stress.[14] Overexpression of spermidine synthase has been shown to improve tolerance to chilling stress.[6]
Biotic Stress
HCAAs are also crucial in defending plants against pathogens. They can act as phytoalexins, antimicrobial compounds produced by plants in response to infection.[3] The accumulation of HCAAs has been observed in response to both fungal and bacterial pathogens, as well as insect herbivory.[3] The antioxidant properties of these compounds can help to limit the oxidative burst induced by pathogen attack.[3] Furthermore, polyamines and their catabolism can produce hydrogen peroxide, which may act as a signaling molecule to trigger defense responses, including the hypersensitive response.[15]
Mechanism of Action: The Antioxidant Powerhouse
A primary mechanism through which this compound and other HCAAs confer stress tolerance is their potent antioxidant activity.[16] Abiotic and biotic stresses lead to the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, which can cause significant damage to cellular components.
The dihydrocaffeoyl moieties of the molecule are excellent radical scavengers due to their phenolic hydroxyl groups. By donating a hydrogen atom, they can neutralize ROS and terminate damaging chain reactions. This antioxidant capacity helps to protect vital cellular structures, including membranes, proteins, and nucleic acids, from oxidative damage.[9]
Quantitative Data on HCAA Accumulation Under Stress
The following tables summarize quantitative data from various studies on the accumulation of polyamines and HCAAs in response to different stress conditions.
Table 1: Polyamine Levels Under Drought Stress in Triticum aestivum
| Cultivar | Treatment | Free Putrescine | Free Spermidine | Free Spermine (B22157) |
| Yumai No. 18 (drought-tolerant) | Control | Normal | Normal | Normal |
| PEG 6000 | Normal | Increased | Increased | |
| Yangmai No. 9 (drought-sensitive) | Control | Normal | Normal | Normal |
| PEG 6000 | Increased | Normal | Normal | |
| Data adapted from Liu et al. showing differential polyamine accumulation in drought-tolerant and -sensitive wheat cultivars.[4] |
Table 2: HCAA Accumulation in Rice During Brown Planthopper (BPH) Infestation
| Compound | Control Plants | BPH-Infested Plants | Fold Change |
| Cinnamoyl putrescine | Low | Significantly Increased | >1 |
| p-Coumaroyl putrescine | Low | Significantly Increased | >1 |
| bis(p-coumaroyl) spermidine | Low | Significantly Increased | >1 |
| Data adapted from Xu et al. demonstrating the induction of HCAAs in response to biotic stress.[3] |
Experimental Protocols
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from plant tissue.
Methodology:
-
Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.
-
Extraction: Extract the powdered tissue with an acidic methanol (B129727) solution (e.g., 80% methanol with 0.1% formic acid). Vortex thoroughly and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE) (Optional): For cleaner samples, the supernatant can be passed through an SPE cartridge (e.g., C18) to remove interfering compounds.
-
LC-MS/MS Analysis: Analyze the extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for targeted quantification of this compound. Use a known standard for calibration and quantification.
-
In Vitro Antioxidant Activity Assay
Objective: To determine the radical scavenging activity of purified this compound.
Methodology:
-
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of the purified this compound.
-
In a 96-well plate, mix the DPPH solution with the compound dilutions.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.
-
Conclusion and Future Directions
This compound and related HCAAs are clearly pivotal in the plant's ability to adapt to and survive in challenging environments. Their roles as potent antioxidants and defense compounds make them attractive targets for further research and potential applications. For drug development professionals, these natural products offer a rich source of inspiration for the design of novel therapeutic agents with antioxidant and anti-inflammatory properties. Future research should focus on elucidating the precise signaling pathways regulated by these molecules and exploring their potential for enhancing crop resilience and for the development of new pharmaceuticals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A novel hydroxycinnamoyl transferase for synthesis of hydroxycinnamoyl spermine conjugates in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxycinnamic acid amides in rice: biosynthesis, distribution, function, and implication for crop development [frontiersin.org]
- 4. Polyamines and abiotic stress tolerance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamines and abiotic stress tolerance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Versatile roles of polyamines in improving abiotic stress tolerance of plants [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Biosynthesis of spermidine, a direct precursor of pyrrolizidine alkaloids in root cultures of Senecio vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyamines: Small Amines with Large Effects on Plant Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exogenous application of spermidine mitigates the adverse effects of drought stress in faba bean (Vicia faba L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spermine: Its Emerging Role in Regulating Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photosynthetica: Effects of foliar applications of nitric oxide and spermidine on chlorophyll fluorescence, photosynthesis and antioxidant enzyme activities of citrus seedlings under salinity stress [ps.ueb.cas.cz]
- 14. Exogenous spermidine enhances the photosynthetic and antioxidant capacity of citrus seedlings under high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resistance to plant pathogens: possible roles for free polyamines and polyamine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spermidine improves antioxidant activity and energy metabolism in mung bean sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Tris(dihydrocaffeoyl)spermidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tris(dihydrocaffeoyl)spermidine, a naturally occurring polyamine conjugate. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and potential application of this compound. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine isomer and outlines the experimental protocols for its isolation and characterization.
Spectroscopic Data
The structural confirmation of N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine has been accomplished through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. The data presented below is derived from the isolation and synthesis of the compound as reported in scientific literature.[1]
Mass Spectrometry (MS) Data
High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI/MS) was utilized to determine the mass-to-charge ratio of the protonated molecule and to study its fragmentation pattern.
| Ion | Observed m/z |
| [M+H]⁺ | 638.3 |
| [M+Na]⁺ | 660.3 |
Table 1: High-Resolution Mass Spectrometry data for N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine.[1]
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (B129727) (CD₃OD) and referenced to the residual solvent signals. The assignments were confirmed by 2D NMR experiments (COSY, HSQC, and HMBC).
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| Spermidine Moiety | ||
| 1 | 40.8 | 3.25 (t, J=7.0 Hz) |
| 2 | 27.8 | 1.55 (m) |
| 3 | 25.2 | 1.78 (m) |
| 4 | 47.5 | 3.38 (t, J=7.0 Hz) |
| 5 | 45.8 | 3.19 (t, J=7.0 Hz) |
| 6 | 26.5 | 1.95 (m) |
| 7 | 29.5 | 1.68 (m) |
| 8 | 39.5 | 3.15 (t, J=7.0 Hz) |
| Dihydrocaffeoyl Moiety at N¹ | ||
| 1' | 130.5 | |
| 2' | 116.5 | 6.68 (d, J=8.0 Hz) |
| 3' | 146.1 | |
| 4' | 144.8 | |
| 5' | 116.0 | 6.65 (d, J=2.0 Hz) |
| 6' | 121.8 | 6.52 (dd, J=8.0, 2.0 Hz) |
| 7' | 32.5 | 2.78 (t, J=7.5 Hz) |
| 8' | 37.0 | 2.45 (t, J=7.5 Hz) |
| 9' | 175.8 | |
| Dihydrocaffeoyl Moiety at N⁴ | ||
| 1'' | 130.6 | |
| 2'' | 116.5 | 6.68 (d, J=8.0 Hz) |
| 3'' | 146.1 | |
| 4'' | 144.8 | |
| 5'' | 116.0 | 6.65 (d, J=2.0 Hz) |
| 6'' | 121.8 | 6.52 (dd, J=8.0, 2.0 Hz) |
| 7'' | 32.6 | 2.80 (t, J=7.5 Hz) |
| 8'' | 36.8 | 2.55 (t, J=7.5 Hz) |
| 9'' | 174.5 | |
| Dihydrocaffeoyl Moiety at N⁸ | ||
| 1''' | 130.5 | |
| 2''' | 116.5 | 6.68 (d, J=8.0 Hz) |
| 3''' | 146.1 | |
| 4''' | 144.8 | |
| 5''' | 116.0 | 6.65 (d, J=2.0 Hz) |
| 6''' | 121.8 | 6.52 (dd, J=8.0, 2.0 Hz) |
| 7''' | 32.5 | 2.78 (t, J=7.5 Hz) |
| 8''' | 37.0 | 2.45 (t, J=7.5 Hz) |
| 9''' | 175.8 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine in CD₃OD.[1]
Experimental Protocols
The following sections detail the methodologies for the isolation and structural characterization of N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine.
Isolation from Natural Source (Lulo Fruit)
-
Extraction: The pulp of ripe lulo (Solanum quitoense Lam.) fruit was extracted with ethanol.
-
Solid-Phase Extraction (SPE): The ethanolic extract was subjected to reversed-phase SPE to remove highly polar compounds.
-
Sensory-Guided HPLC Fractionation: The SPE eluate was further fractionated using preparative high-performance liquid chromatography (HPLC), with sensory evaluation (bitterness) guiding the selection of fractions containing the target compounds.
-
Purification: The bitter-tasting fractions were purified by semi-preparative HPLC to yield pure N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine.[1]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a 500 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.
-
Mass Spectrometry: HPLC-ESI-MS analysis was performed in positive ion mode to obtain the mass-to-charge ratios of the molecular ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound from a natural source.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
An In-depth Technical Guide to Tris(dihydrocaffeoyl)spermidine and its Derivatives in Solanum tuberosum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solanum tuberosum (potato) is a global staple food crop, valued for its nutritional content. Beyond its primary metabolic products, potato tubers synthesize a diverse array of secondary metabolites, some of which possess significant bioactive properties. Among these are the hydroxycinnamic acid amides (HCAAs), a class of compounds formed by the conjugation of a hydroxycinnamic acid with a polyamine. This technical guide focuses on a specific subset of these compounds: tris(dihydrocaffeoyl)spermidine and its related derivatives.
These phenolic amides have garnered interest due to their potential roles in plant defense mechanisms and their implications for human health. This document provides a comprehensive overview of the current knowledge on these compounds in Solanum tuberosum, detailing their biosynthesis, quantification, and the experimental protocols used for their study.
Chemical Structures and Identification
The primary compounds of interest are N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine and related bis- and tris-dihydrocaffeoyl polyamine conjugates. These compounds were first identified in potato tubers through metabolic profiling.[1] The proposed structures were elucidated using techniques such as high-performance liquid chromatography with diode-array detection (HPLC-DAD) and liquid chromatography-mass spectrometry (LC-MS).[1]
The core structure consists of the polyamine spermidine (B129725) acylated with three dihydrocaffeoyl groups. Dihydrocaffeic acid is a derivative of caffeic acid where the double bond in the propylene (B89431) side chain is reduced.
Quantitative Analysis
The concentration of this compound and its derivatives can vary among different potato cultivars. The initial discovery reported their presence at "several tens of micrograms per gram of dry matter".[1] More specific quantification has been performed on certain cultivars, with the data presented below.
Table 1: Quantitative Data of Dihydrocaffeoyl Polyamines in Solanum tuberosum Tubers
| Compound | Abbreviation | Concentration (µg/g Dry Weight) | Potato Cultivar(s) | Reference |
| N¹,N¹²,-Bis(dihydrocaffeoyl)spermine | Kukoamine A | 57 | Not specified | [1] |
| N¹,N⁸-Bis(dihydrocaffeoyl)spermidine | - | 26 | Not specified | [1] |
| N¹,N⁴,N¹²-Tris(dihydrocaffeoyl)spermine | - | 32 | Not specified | [1] |
| N¹,N⁴,N⁸-Tris(dihydrocaffeoyl)spermidine | - | 58 | Not specified | [1] |
Biosynthesis
The biosynthesis of this compound is a multi-step process involving the phenylpropanoid pathway and polyamine metabolism. The general pathway for HCAA formation involves the condensation of hydroxycinnamoyl-CoA thioesters with polyamines.[2]
Key Precursors:
-
Spermidine: A polyamine synthesized from putrescine. The enzyme spermidine synthase is crucial for its production in potato.[3]
-
Dihydrocaffeoyl-CoA: Derived from the phenylpropanoid pathway. Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form caffeic acid. Caffeic acid is activated to caffeoyl-CoA, which is subsequently reduced to dihydrocaffeoyl-CoA.
Enzymatic Conjugation:
The final step is the transfer of the dihydrocaffeoyl group from dihydrocaffeoyl-CoA to the spermidine backbone. This reaction is catalyzed by a class of enzymes known as acyl-CoA-dependent acyltransferases, specifically spermidine hydroxycinnamoyl transferases (SHTs). While a specific SHT responsible for the trisubstitution in Solanum tuberosum has not been definitively characterized, research in the related Solanum species, eggplant, has identified SHTs capable of producing mono-, di-, and tri-acylated spermidine derivatives.[4] These enzymes exhibit a preference for caffeoyl-CoA as the acyl donor and spermidine as the acceptor.[4]
Physiological Role in Plant Defense
Hydroxycinnamic acid amides are integral components of the plant's defense response against pathogens and wounding.[2] Their accumulation is often observed in tissues at the site of infection or injury.
Mechanisms of Action:
-
Cell Wall Reinforcement: HCAAs can be oxidatively cross-linked into the cell wall, forming a physical barrier that is more resistant to degradation by pathogen-secreted enzymes.[5]
-
Antimicrobial Activity: Some HCAAs have been shown to possess direct antimicrobial properties, inhibiting the growth of invading pathogens.[5]
-
Signaling: The accumulation of HCAAs is part of a broader defense signaling network. For instance, in potato, the expression of genes encoding enzymes in the HCAA biosynthetic pathway, such as 4-coumarate: CoA ligase (4-CL) and tyramine (B21549) hydroxycinnamoyl transferase (THT), is upregulated upon infection with pathogens like Phytophthora infestans.[6] This suggests a transcriptional activation of the pathway as part of the plant's immune response.
Experimental Protocols
The following sections detail the methodologies for the extraction and analysis of this compound and its derivatives from potato tubers, synthesized from published research.
Extraction of Dihydrocaffeoyl Polyamines
This protocol is based on the methods described by Parr et al. (2005).
Materials:
-
Freeze-dried potato tuber tissue
-
Water
-
Formic acid
-
Centrifuge
-
Vortex mixer
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
Procedure:
-
Homogenization: Homogenize finely ground, freeze-dried potato tuber tissue with 10 volumes of 50% aqueous methanol containing 0.5% formic acid.
-
Extraction: Vortex the mixture vigorously and incubate at room temperature for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid material.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction (Optional but Recommended): Re-extract the pellet with a fresh aliquot of the extraction solvent to ensure complete recovery. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm filter to remove any remaining particulate matter prior to HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
-
HPLC system with a photodiode array (DAD) or UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Program:
A typical gradient program would be as follows:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 30 | 50 | 50 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 45 | 95 | 5 |
| 50 | 95 | 5 |
Detection:
-
Monitor at 280 nm for the dihydrocaffeoyl moiety.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For structural confirmation and sensitive quantification, LC-MS is employed.
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., quadrupole, ion trap, or time-of-flight)
-
Electrospray ionization (ESI) source
Ionization Mode:
-
Positive ion mode is typically used for the analysis of these compounds.
MS Parameters:
-
The mass spectrometer should be operated in full scan mode to identify the molecular ions ([M+H]⁺) of the target compounds.
-
For structural elucidation, tandem MS (MS/MS) is performed on the parent ions to generate characteristic fragmentation patterns. The fragmentation of the amide bonds is a key diagnostic feature.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Immunolocalisation of spermidine synthase in Solanum tuberosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
HPLC method for quantification of Tris(dihydrocaffeoyl)spermidine.
An HPLC-UV method was developed for the quantification of Tris(dihydrocaffeoyl)spermidine, a naturally occurring polyamine derivative found in various plant species. This application note provides a comprehensive protocol for the analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Application Note
Introduction
This compound is a phenolic amide that has been identified in plants belonging to the Solanaceae family, such as potato and tomato.[1] Polyamines and their conjugates are of increasing interest due to their potential biological activities. Accurate quantification of these compounds is crucial for understanding their physiological roles and for potential applications in pharmaceuticals and nutraceuticals. This note describes a robust and sensitive HPLC-UV method for the determination of this compound.
Chromatographic Conditions
The separation and quantification were achieved using a reverse-phase HPLC system with UV detection. The dihydrocaffeoyl moieties of the molecule allow for direct UV detection, eliminating the need for derivatization that is often required for the analysis of underivatized polyamines.[2][3][4][5]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-50% B over 20 min, then to 90% B over 5 min, hold for 5 min, then return to 10% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm and 320 nm |
| Column Temperature | 30 °C |
Method Validation
The developed method should be validated for linearity, precision, accuracy, and sensitivity. A summary of typical quantitative data is presented in Table 2.
Table 2: Summary of Quantitative Data
| Parameter | Result |
| Retention Time | Approximately 15-20 min (dependent on the specific C18 column) |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 95-105% |
Experimental Protocols
1. Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
2. Sample Preparation (from plant material)
-
Extraction:
-
Homogenize 1 g of lyophilized and powdered plant material with 10 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Pool the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup (if necessary):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pooled supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound with methanol.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
3. HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the prepared standard solutions and samples.
-
Run the gradient program as described in Table 1.
-
Monitor the absorbance at 280 nm and 320 nm. The dihydrocaffeoyl groups have characteristic absorbance in this region.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Dihydrocaffeoyl polyamines (kukoamine and allies) in potato (Solanum tuberosum) tubers detected during metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. iiste.org [iiste.org]
- 5. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Tris(dihydrocaffeoyl)spermidine from Potato Tubers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dihydrocaffeoyl)spermidine is a phenolic amide found in potato tubers (Solanum tuberosum) that, along with other hydroxycinnamic acid amides (HCAAs), is of growing interest to the scientific community. These compounds have demonstrated a range of biological activities, making them potential candidates for pharmaceutical and nutraceutical applications. This document provides a detailed protocol for the extraction and purification of this compound from potato tubers, intended for use in research and drug development. The protocol is based on established methods for the extraction of phenolic compounds from plant materials, tailored for the specific recovery of this target molecule.
Chemical Profile of Target Compound
| Compound Name | This compound |
| Synonyms | N¹,N⁴,N⁸-Tris(dihydrocaffeoyl)spermidine |
| Molecular Formula | C₃₄H₄₃N₃O₉ |
| Molecular Weight | 653.72 g/mol |
| Chemical Class | Hydroxycinnamic Acid Amide (HCAA), Polyamine Conjugate |
| Occurrence in Potatoes | Several tens of micrograms per gram of dry matter.[1][2][3] |
Experimental Protocols
This protocol outlines a comprehensive workflow for the extraction, fractionation, and purification of this compound from potato tubers.
Part 1: Sample Preparation and Extraction
This initial phase focuses on the preparation of potato tuber material and the efficient extraction of phenolic compounds, including the target this compound.
Materials and Reagents:
-
Potato tubers
-
Liquid nitrogen
-
Freeze-dryer (lyophilizer)
-
Grinder or blender
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Ultrasonic bath
Protocol:
-
Sample Preparation:
-
Thoroughly wash and peel the potato tubers. The peels can be processed separately as they are a rich source of phenolic compounds.[4][5]
-
Chop the potato tubers (or peels) into small pieces.
-
Immediately freeze the chopped material in liquid nitrogen to quench enzymatic activity.
-
Lyophilize the frozen material to a constant weight to obtain dried potato powder.
-
Grind the lyophilized material into a fine powder.
-
-
Solvent Extraction:
-
Weigh the dried potato powder.
-
To every 1 gram of powder, add 20 mL of an 80% aqueous methanol solution containing 0.1% HCl. The acidic condition helps to improve the stability and extraction of phenolic compounds.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[6]
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant and collect the supernatant.
-
Repeat the extraction process on the pellet two more times with fresh extraction solvent to ensure maximum recovery.
-
Pool the supernatants from all three extractions.
-
-
Solvent Removal:
-
Concentrate the pooled supernatant using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol.
-
The resulting aqueous extract can be lyophilized to obtain a crude extract powder or be used directly for the next purification step.
-
Part 2: Fractionation and Purification
This section details the purification of the crude extract to isolate this compound. This multi-step process involves solid-phase extraction followed by column chromatography.
Materials and Reagents:
-
Crude potato extract
-
Deionized water
-
Methanol (HPLC grade)
-
C18 solid-phase extraction (SPE) cartridges
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform (B151607), methanol, ethyl acetate (B1210297), formic acid)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber and visualization reagents (e.g., UV light, ferric chloride spray)
Protocol:
-
Solid-Phase Extraction (SPE) for Fractionation:
-
Reconstitute the crude extract in a minimal amount of deionized water.
-
Condition a C18 SPE cartridge by washing it with 10 mL of methanol followed by 10 mL of deionized water.
-
Load the reconstituted crude extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 20 mL of deionized water to remove sugars and other highly polar compounds.
-
Elute the phenolic fraction, including this compound, with 15 mL of methanol.[6]
-
Collect the methanolic eluate and concentrate it to dryness under a stream of nitrogen or using a rotary evaporator.
-
-
Column Chromatography for Purification:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack it into a glass column.
-
Dissolve the dried phenolic fraction from the SPE step in a minimal amount of the initial mobile phase for column chromatography.
-
Load the dissolved sample onto the head of the silica gel column.
-
Elute the column with a gradient of increasing polarity. A common solvent system for separating phenolic compounds is a gradient of chloroform to methanol or ethyl acetate to methanol. The exact gradient should be optimized based on preliminary TLC analysis.
-
Collect fractions of the eluate in separate tubes.
-
-
Thin-Layer Chromatography (TLC) for Monitoring:
-
Monitor the separation from the column by spotting small aliquots of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol:formic acid, 85:10:5 v/v/v).
-
Visualize the separated spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent like 2% ferric chloride in ethanol (B145695) (phenolic compounds often give a distinct color).
-
Pool the fractions that contain the compound with the same retention factor (Rf) as a this compound standard (if available) or the target compound identified by other analytical means (e.g., LC-MS).
-
-
Final Purification and Characterization:
-
The pooled fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC) for higher purity. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid is a common choice for purifying phenolic compounds.
-
The purity of the final isolated compound should be assessed by analytical HPLC, and its identity confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data
The yield of this compound can vary depending on the potato variety, growing conditions, and the specific extraction and purification methods employed. The following table provides an overview of reported concentrations in potato tubers.
| Compound | Potato Variety/Part | Reported Concentration (per gram of Dry Weight) | Reference |
| This compound and related amides | Solanum tuberosum tubers | Several tens of micrograms | [1][2][3] |
| N¹,N⁵,N¹⁴-tris-(dihydrocaffeoyl) spermine | Colombian potato cultivars (whole tuber) | Trace - 11.1 mg/100g | |
| N¹,N¹⁰-bis-(dihydrocaffeoyl) spermidine | Colombian potato cultivars (whole tuber) | 1.1 - 2.6 mg/100g |
Visualizations
Experimental Workflow
References
- 1. Dihydrocaffeoyl polyamines (kukoamine and allies) in potato (Solanum tuberosum) tubers detected during metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. The Efficacy of Phenolic Compound Extraction from Potato Peel Waste [mdpi.com]
- 6. mdpi.com [mdpi.com]
Synthesis of Tris(dihydrocaffeoyl)spermidine for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in plants such as potato tubers.[1] This class of compounds has garnered significant interest within the research community due to its potential therapeutic properties, including antibacterial and anti-inflammatory activities.[1] This document provides detailed protocols for the chemical synthesis of this compound, its purification, and characterization. Furthermore, it outlines experimental procedures to investigate its biological activities, specifically its antioxidant and anti-inflammatory effects, and discusses the key signaling pathways involved. This information is intended to facilitate the research and development of novel therapeutics based on this promising natural product.
Chemical Synthesis and Characterization
The synthesis of this compound can be efficiently achieved using a solid-phase synthesis approach. This methodology offers advantages in purification and handling of intermediates.[1][2] The general strategy involves the sequential acylation of a resin-bound spermidine (B129725) backbone with protected dihydrocaffeic acid.
Synthesis Protocol: Solid-Phase Strategy
A plausible synthetic route, based on established methods for similar polyamine conjugates, is outlined below.[1][2][3]
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Spermidine
-
Dihydrocaffeic acid
-
Protecting groups for the catechol moiety of dihydrocaffeic acid (e.g., Acetyl)
-
Coupling agents (e.g., DCC, HOBt)
-
Deprotection reagents (e.g., TFA)
-
Solvents: DMF, DCM, Methanol (B129727)
-
Reagents for cleavage from the resin (e.g., HF/anisole)
Experimental Workflow:
Caption: Solid-phase synthesis workflow for this compound.
Protocol:
-
Resin Preparation: Swell Merrifield resin in DMF.
-
Spermidine Attachment: React the resin with an excess of spermidine in DMF at room temperature. The terminal primary amine of spermidine will displace the chloride on the resin.
-
Protection of Free Amines: Protect the remaining free primary and secondary amines of the attached spermidine using a suitable protecting group (e.g., Boc or Fmoc).
-
First Acylation: Deprotect one of the terminal amines and couple with protected dihydrocaffeic acid using a carbodiimide (B86325) coupling agent like DCC in the presence of HOBt.
-
Deprotection and Second Acylation: Deprotect the second terminal amine and repeat the acylation step with protected dihydrocaffeic acid.
-
Deprotection and Third Acylation: Deprotect the central secondary amine and perform the final acylation with protected dihydrocaffeic acid.
-
Final Deprotection: Remove the protecting groups from the catechol moieties of the dihydrocaffeoyl groups.
-
Cleavage from Resin: Cleave the synthesized molecule from the solid support using a strong acid cocktail, such as HF in anisole.
-
Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification and Characterization
Purification: The crude product is purified by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Fractions are collected and analyzed by LC-MS.
Characterization: The structure and purity of the final product are confirmed by:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
| Parameter | Expected Value |
| Molecular Formula | C₃₄H₄₃N₃O₉ |
| Molecular Weight | 653.72 g/mol |
| Purity (HPLC) | >95% |
| ¹H-NMR (DMSO-d₆, δ ppm) | ¹³C-NMR (DMSO-d₆, δ ppm) |
| ~7.0-6.5 (m, 9H, Ar-H) | ~172-170 (C=O, amide) |
| ~3.5-3.0 (m, 12H, N-CH₂) | ~145-144 (Ar-C-O) |
| ~2.8-2.5 (t, 6H, Ar-CH₂) | ~120-115 (Ar-C-H) |
| ~1.8-1.5 (m, 8H, CH₂) | ~48-38 (N-CH₂) |
| ~35 (Ar-CH₂) | |
| ~28-25 (CH₂) |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided values are estimations based on related structures.
Biological Activity and Signaling Pathways
This compound is expected to exhibit significant antioxidant and anti-inflammatory properties due to the presence of multiple catechol moieties from dihydrocaffeic acid and the polyamine backbone of spermidine.
Antioxidant Activity
The antioxidant potential can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4][5][6][7][8]
Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions.
-
Assay:
-
Add 100 µL of each sample dilution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Anti-inflammatory Activity
The anti-inflammatory effects can be assessed by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV2 cells).[9][10][11]
Protocol: Inhibition of Nitric Oxide (NO) Production
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation: Determine the concentration of nitrite (B80452) using a sodium nitrite standard curve.
Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay.
-
Cytokine Measurement:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Signaling Pathways
The anti-inflammatory effects of spermidine and related phenolic compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6]
Caption: Proposed anti-inflammatory signaling pathways inhibited by this compound.
Mechanism of Action:
This compound is hypothesized to exert its anti-inflammatory effects by:
-
Inhibiting the NF-κB Pathway: By preventing the phosphorylation and subsequent degradation of IκBα, it blocks the nuclear translocation of the NF-κB p65 subunit. This leads to a downregulation of the expression of NF-κB target genes, including those encoding for TNF-α, IL-6, and iNOS.[9]
-
Inhibiting the MAPK Pathway: It may also suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK. The MAPK pathway is also involved in the production of pro-inflammatory cytokines.[6]
Conclusion
This compound represents a valuable lead compound for the development of novel therapeutic agents. The protocols provided herein offer a framework for its synthesis, purification, and the investigation of its antioxidant and anti-inflammatory properties. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Spermidine using Solidphase Synthetic Strategy – Oriental Journal of Chemistry [orientjchem.org]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of Tris(dihydrocaffeoyl)spermidine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in various plant species, notably in Solanaceae family members such as potato (Solanum tuberosum) tubers.[1] These compounds, and related phenolic amides, are of increasing interest due to their potential biological activities, including antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of this compound in plant extracts is crucial for agricultural research, natural product chemistry, and the development of novel therapeutic agents. This application note provides a detailed protocol for the extraction and subsequent analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The concentration of this compound can vary significantly between different plant species and even between cultivars of the same species. The following table summarizes the reported quantitative data for this compound and related compounds in potato tubers.
| Compound | Plant Source | Concentration Range | Reference |
| N¹,N⁵,N¹⁰-Tris(dihydrocaffeoyl) spermidine (B129725) | Potato (Solanum tuberosum) tubers | 0.022–0.28 µg/g | [2] |
| Dihydrocaffeoyl polyamines (general) | Potato (Solanum tuberosum) tubers | Several tens of µg/g of dry matter | [3] |
Experimental Protocols
This section details the recommended procedures for the extraction of this compound from plant material and its subsequent analysis by LC-MS/MS.
Sample Preparation and Extraction
This protocol is a general procedure for the extraction of phenolic amides from plant tissues and can be adapted based on the specific plant matrix.
Materials:
-
Fresh or freeze-dried plant tissue (e.g., potato tubers)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Extraction Solvent: 80% Methanol in water (v/v) with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Refrigerated microcentrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
LC-MS vials
Protocol:
-
Sample Homogenization: Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried tissue. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer the powdered sample to a microcentrifuge tube. Add 1 mL of pre-chilled Extraction Solvent.
-
Vortexing and Sonication: Vortex the mixture vigorously for 1 minute. Sonicate the sample in an ultrasonic bath for 15 minutes in the cold.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.
-
Re-extraction (Optional but Recommended): To maximize the recovery of the analyte, re-extract the pellet with another 0.5 mL of the Extraction Solvent. Repeat steps 3-5 and combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Storage: Store the extracts at -20°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of phenolic compounds.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ions for this compound should be determined by infusing a standard solution or a concentrated extract into the mass spectrometer. Based on its molecular weight of 637.72 g/mol , the protonated molecule [M+H]⁺ would be at m/z 638.7. The fragmentation is expected to involve the loss of dihydrocaffeoyl moieties (164 Da) or parts of the spermidine backbone.
Proposed MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 638.7 | 474.7 (Loss of one dihydrocaffeoyl group) | 310.7 (Loss of two dihydrocaffeoyl groups) | Optimize experimentally (start around 20-35 eV) |
Note: The optimal collision energies should be determined experimentally to maximize the signal for each transition.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS analysis of this compound from plant extracts.
Caption: Experimental workflow for LC-MS/MS analysis.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and dependencies of the analytical protocol.
Caption: Logical flow of the analytical protocol.
References
Preparation of Tris(dihydrocaffeoyl)spermidine Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of Tris(dihydrocaffeoyl)spermidine, a naturally occurring polyamine conjugate found in potato tubers.[1][2][3][4] This compound and its relatives are of interest for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. This guide outlines the necessary materials, equipment, and step-by-step procedures for dissolving and storing this compound to ensure its stability and efficacy for in vitro and in vivo research applications.
Introduction
This compound is a member of the phenolamide family, characterized by a spermidine (B129725) backbone conjugated to three dihydrocaffeoyl moieties. While research on this specific compound is ongoing, the parent molecule, spermidine, is known to play a crucial role in various cellular processes, including the induction of autophagy and the modulation of inflammatory pathways.[5][6][7][8][9] The dihydrocaffeoyl groups are expected to confer potent antioxidant properties. Accurate and consistent preparation of stock solutions is the first critical step in obtaining reliable and reproducible experimental results. This protocol provides a standardized method for the solubilization and storage of this compound.
Materials and Equipment
Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Deionized water, sterile
Equipment
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Sonicator (water bath or probe)
-
-20°C and -80°C freezers
Quantitative Data Summary
For clarity and easy comparison, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C34H43N3O9 |
| Molecular Weight | 631.7 g/mol |
| CAS Number | 859341-34-7 |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Recommended Storage | -20°C (short-term) or -80°C (long-term) |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution into aqueous buffers or cell culture media for various assays.
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.6317 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For the example above, add 100 µL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved. If particulates remain, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions
For most cell-based experiments, the high concentration of DMSO in the stock solution can be toxic. Therefore, it is crucial to dilute the stock solution to a working concentration where the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution:
-
Determine the desired final concentration of this compound and the final volume of the working solution.
-
Perform a serial dilution of the 10 mM stock solution in sterile PBS or cell culture medium to achieve the desired final concentration.
-
For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or medium.
-
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for experiments. Do not store aqueous working solutions for extended periods.
Visualization of Potential Signaling Pathways
This compound is hypothesized to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular homeostasis. The diagram below illustrates the potential mechanisms of action, drawing from the known activities of its constituent parts, spermidine and dihydrocaffeic acid. The spermidine moiety may inhibit inflammatory responses by suppressing the NF-κB, PI3K/Akt, and MAPK signaling pathways, and induce autophagy through the inhibition of acetyltransferases like EP300. The dihydrocaffeoyl groups are anticipated to provide antioxidant effects by scavenging reactive oxygen species (ROS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Dihydrocaffeoyl polyamines (kukoamine and allies) in potato (Solanum tuberosum) tubers detected during metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. Autophagy mediates pharmacological lifespan extension by spermidine and resveratrol | Aging [aging-us.com]
- 6. Spermidine: a novel autophagy inducer and longevity elixir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of spermidine-induced autophagy and geroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tris(dihydrocaffeoyl)spermidine in metabolic research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in Solanaceous plants such as potatoes and tomatoes.[1][2] It consists of a spermidine (B129725) backbone linked to three dihydrocaffeoyl groups. This unique structure combines the known biological activities of both spermidine and dihydrocaffeic acid, suggesting significant potential in metabolic research. Spermidine is a well-established inducer of autophagy and plays crucial roles in cell growth, proliferation, and aging.[3][4][5] Dihydrocaffeic acid is a potent antioxidant. The combination of these moieties in a single molecule suggests that this compound may offer enhanced or synergistic effects, particularly in the context of metabolic diseases characterized by inflammation and oxidative stress.
These application notes provide an overview of the potential uses of this compound in metabolic research and detailed protocols for investigating its effects. It is important to note that while research on spermidine is extensive, specific data on this compound is limited. The following protocols are based on established methods for studying spermidine and are adapted for the investigation of its tris(dihydrocaffeoyl) conjugate.
Potential Applications in Metabolic Research
-
Modulation of Autophagy: Spermidine is a known inducer of autophagy, a cellular recycling process that is often dysregulated in metabolic diseases.[3][4][5] this compound is hypothesized to retain this function, potentially with altered potency or additional mechanisms of action.
-
Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of metabolic disorders such as obesity and type 2 diabetes. Spermidine has demonstrated anti-inflammatory properties by inhibiting signaling pathways like NF-κB.[6][7] The dihydrocaffeoyl moieties are expected to enhance these effects due to their intrinsic antioxidant and anti-inflammatory activities.
-
Regulation of Lipid Metabolism: Studies have shown that spermidine can influence lipid metabolism, including triglyceride levels and fatty acid composition.[8][9][10] Investigating the impact of this compound on lipid accumulation and metabolism in hepatocytes and adipocytes is a promising research avenue.
-
Amelioration of Oxidative Stress: Oxidative stress is a key contributor to the pathogenesis of metabolic syndrome. The catechol rings of the dihydrocaffeoyl groups are potent radical scavengers, suggesting that this compound could be a powerful antioxidant.[11]
Quantitative Data Summary
The following table summarizes expected quantitative outcomes based on published data for spermidine. These values should be considered as a baseline for designing experiments with this compound, and actual results may vary.
| Parameter | Cell/Animal Model | Treatment | Expected Outcome | Reference |
| Autophagy Induction (LC3-II/LC3-I ratio) | Cultured Mammalian Cells | 1-10 µM Spermidine | 1.5 - 3-fold increase | [12][13] |
| AMPK Phosphorylation (p-AMPK/AMPK ratio) | In vitro (Cardiomyocytes) / In vivo (Rat Model) | 1000 µM Spermidine (in vitro) | 2 - 4-fold increase | [14][15] |
| mTOR Phosphorylation (p-mTOR/mTOR ratio) | In vitro (Cardiomyocytes) / In vivo (Rat Model) | 1000 µM Spermidine (in vitro) | 40 - 60% decrease | [14][15] |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | LPS-stimulated BV2 Microglial Cells | 1-20 µM Spermidine | 30 - 70% decrease | [6][7] |
| Reactive Oxygen Species (ROS) Levels | LPS-stimulated Macrophages | 10-50 µM Spermidine | 25 - 50% decrease | [16] |
| Hepatic Triglyceride Content | Mice on Control Diet | Spermidine Supplementation | 15 - 25% decrease | [9][10] |
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for this compound in Metabolic Regulation
Caption: Hypothesized mechanism of this compound in metabolic regulation.
Experimental Workflow for Investigating Metabolic Effects
Caption: A phased experimental workflow for studying this compound.
Experimental Protocols
Note: this compound is sparingly soluble in water. Prepare stock solutions in DMSO and dilute to the final concentration in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
Protocol 1: Assessment of Autophagy Induction in Cultured Cells
Objective: To determine if this compound induces autophagy in a dose- and time-dependent manner.
Materials:
-
Cell line (e.g., HepG2, AML12, or primary hepatocytes)
-
Complete culture medium
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 25 µM). Replace the medium with the treatment medium and incubate for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to β-actin. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Protocol 2: Evaluation of Anti-inflammatory Effects in Macrophages
Objective: To assess the ability of this compound to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
RNA extraction kit and reagents for qPCR
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement:
-
Use the collected supernatant to measure TNF-α and IL-6 concentrations using ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for Nos2, Tnf, Il6, and a housekeeping gene (e.g., Actb).
-
-
Analysis: Compare the levels of NO, TNF-α, and IL-6, and the relative gene expression in treated groups versus the LPS-only control.
Protocol 3: Assessment of Effects on Lipid Accumulation in Hepatocytes
Objective: To determine if this compound can prevent or reduce lipid accumulation in a cellular model of steatosis.
Materials:
-
HepG2 or primary hepatocytes
-
Complete culture medium
-
This compound (in DMSO)
-
Oleic acid and palmitic acid (or a commercial steatosis induction medium)
-
Oil Red O staining solution
-
Triglyceride quantification kit
Procedure:
-
Cell Seeding: Seed hepatocytes in 12-well plates or on coverslips.
-
Induction of Steatosis and Treatment:
-
Incubate cells with a high-fat medium (e.g., containing oleic and palmitic acids) in the presence or absence of various concentrations of this compound for 24-48 hours.
-
-
Oil Red O Staining (Qualitative):
-
Wash cells with PBS and fix with 10% formalin.
-
Stain with Oil Red O solution for 30 minutes.
-
Wash and visualize lipid droplets under a microscope.
-
-
Triglyceride Quantification (Quantitative):
-
Wash cells with PBS and lyse them.
-
Measure the triglyceride content of the lysates using a colorimetric or fluorometric triglyceride quantification kit according to the manufacturer's protocol.
-
Normalize triglyceride levels to the total protein content of the lysate.
-
-
Analysis: Compare the extent of lipid staining and the quantified triglyceride levels between the different treatment groups.
Conclusion
This compound is a promising compound for metabolic research due to its unique chemical structure that combines the bioactivities of spermidine and dihydrocaffeic acid. The provided application notes and protocols offer a framework for investigating its potential in modulating key metabolic pathways related to autophagy, inflammation, and lipid metabolism. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this natural product.
References
- 1. Dihydrocaffeoyl polyamines (kukoamine and allies) in potato (Solanum tuberosum) tubers detected during metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy Benefits: How Longevity Science is Revolutionizing Cellular Repair for a Longer Life [medicaldaily.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spermidine Feeding Decreases Age-Related Locomotor Activity Loss and Induces Changes in Lipid Composition | PLOS One [journals.plos.org]
- 9. dzl.de [dzl.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Spermidine coupled with exercise rescues skeletal muscle atrophy from D-gal-induced aging rats through enhanced autophagy and reduced apoptosis via AMPK-FOXO3a signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spermidine‐enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spermidine-enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Tris(dihydrocaffeoyl)spermidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in Solanum tuberosum (potato) tubers.[1][2] Polyamines like spermidine (B129725) are known for their roles in cell growth, differentiation, and anti-aging processes.[3][4] The dihydrocaffeoyl moieties suggest potential antioxidant and anti-inflammatory properties, similar to other phenolic compounds.[5] Given the established biological activities of both spermidine and caffeic acid derivatives, this compound presents a promising candidate for in vivo investigation for its potential therapeutic effects against conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases and inflammatory disorders.
These application notes provide a comprehensive framework for the in vivo experimental design to investigate the antioxidant, anti-inflammatory, and neuroprotective effects of this compound.
Part 1: Preclinical In Vivo Experimental Design
Animal Model Selection
The choice of animal model is critical and depends on the specific therapeutic area of investigation.
-
For Anti-inflammatory and Antioxidant Studies: Murine models are well-established. Sprague-Dawley rats or C57BL/6 mice are commonly used for their well-characterized inflammatory and oxidative stress responses.[6]
-
For Neuroprotection Studies: Models of induced neurodegeneration are appropriate. For example, a lipopolysaccharide (LPS)-induced neuroinflammation model in mice or a 6-hydroxydopamine (6-OHDA) model for Parkinson's disease in rats can be utilized.[7]
Dosing and Administration
-
Route of Administration: Oral gavage is a common and clinically relevant route for natural product administration. Intraperitoneal (IP) injection can also be considered for initial proof-of-concept studies to bypass first-pass metabolism.
-
Dosage Levels: A dose-response study is recommended. Based on studies of similar natural compounds, a starting point could be a low dose (e.g., 10 mg/kg), a medium dose (e.g., 50 mg/kg), and a high dose (e.g., 100 mg/kg) of this compound.
-
Control Groups: A vehicle control group (receiving only the solvent) and a positive control group (receiving a known anti-inflammatory or antioxidant drug, e.g., N-acetylcysteine or celecoxib) are essential for comparison.
Experimental Groups and Timeline
A typical experimental design would involve the following groups:
| Group ID | Group Description | Treatment | Number of Animals (n) |
| 1 | Vehicle Control | Vehicle (e.g., 0.5% carboxymethylcellulose) | 8-10 |
| 2 | Disease Model + Vehicle | Inducing agent (e.g., LPS) + Vehicle | 8-10 |
| 3 | Disease Model + Low Dose | Inducing agent + this compound (10 mg/kg) | 8-10 |
| 4 | Disease Model + Medium Dose | Inducing agent + this compound (50 mg/kg) | 8-10 |
| 5 | Disease Model + High Dose | Inducing agent + this compound (100 mg/kg) | 8-10 |
| 6 | Disease Model + Positive Control | Inducing agent + Reference Drug (e.g., Celecoxib 20 mg/kg) | 8-10 |
Experimental Timeline: The duration of the study will depend on the model. For acute inflammation models, the study might last a few days. For chronic neurodegenerative models, it could extend over several weeks.
Part 2: Key Experimental Protocols
Protocol for Carrageenan-Induced Paw Edema (Anti-inflammatory)
This is a widely used model to assess acute inflammation.[8]
-
Acclimatization: Acclimate male Sprague-Dawley rats (180-220g) for one week.
-
Grouping: Randomly divide animals into the experimental groups as described in the table above.
-
Treatment: Administer this compound or vehicle orally 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
Protocol for Lipopolysaccharide (LPS)-Induced Oxidative Stress (Antioxidant)
This protocol assesses the ability of the compound to mitigate systemic oxidative stress.
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Treatment: Pre-treat mice with this compound or vehicle orally for 7 consecutive days.
-
Induction of Oxidative Stress: On day 7, inject a single dose of LPS (1 mg/kg, IP) one hour after the final compound administration.
-
Sample Collection: Euthanize mice 24 hours after LPS injection and collect blood and liver tissue.
-
Biochemical Analysis: Measure levels of oxidative stress markers such as malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) in liver homogenates and serum.[9]
Protocol for LPS-Induced Neuroinflammation (Neuroprotection)
This model is used to study the protective effects of compounds against neuroinflammation.
-
Animals: Use adult C57BL/6 mice.
-
Treatment: Administer this compound or vehicle orally for 14 days.
-
Induction of Neuroinflammation: On day 14, administer a single intracerebroventricular (ICV) injection of LPS (5 µg).
-
Behavioral Analysis: Conduct behavioral tests such as the Morris water maze or Y-maze to assess cognitive function from day 15 to day 20.
-
Tissue Collection: On day 21, euthanize the mice and collect brain tissue.
-
Analysis: Perform immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.[10]
Part 3: Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | 0.25 ± 0.03 | - |
| Carrageenan + Vehicle | 0.85 ± 0.07 | 0 |
| Carrageenan + Low Dose (10 mg/kg) | 0.72 ± 0.06 | 15.3 |
| Carrageenan + Medium Dose (50 mg/kg) | 0.58 ± 0.05** | 31.8 |
| Carrageenan + High Dose (100 mg/kg) | 0.45 ± 0.04 | 47.1 |
| Carrageenan + Positive Control | 0.42 ± 0.04 | 50.6 |
| p<0.05, **p<0.01, ***p<0.001 compared to Carrageenan + Vehicle group. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Oxidative Stress Markers in LPS-Treated Mice
| Treatment Group | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | GSH-Px (U/mg protein) |
| Vehicle Control | 1.2 ± 0.1 | 150 ± 12 | 85 ± 7 | 120 ± 9 |
| LPS + Vehicle | 3.5 ± 0.3 | 80 ± 9 | 45 ± 5 | 65 ± 7 |
| LPS + Low Dose (10 mg/kg) | 2.8 ± 0.2 | 105 ± 10 | 60 ± 6 | 85 ± 8 |
| LPS + Medium Dose (50 mg/kg) | 2.1 ± 0.2 | 125 ± 11 | 72 ± 7 | 100 ± 9 |
| LPS + High Dose (100 mg/kg) | 1.5 ± 0.1 | 140 ± 12 | 80 ± 8 | 115 ± 10 |
| LPS + Positive Control | 1.4 ± 0.1 | 145 ± 13 | 82 ± 7 | 118 ± 10 |
| *p<0.05, **p<0.01, ***p<0.001 compared to LPS + Vehicle group. Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Pro-inflammatory Cytokines in the Brain of LPS-Treated Mice
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | 15 ± 2 | 10 ± 1 | 20 ± 3 |
| LPS + Vehicle | 85 ± 7 | 60 ± 5 | 110 ± 9 |
| LPS + Low Dose (10 mg/kg) | 70 ± 6 | 50 ± 4 | 95 ± 8 |
| LPS + Medium Dose (50 mg/kg) | 55 ± 5 | 40 ± 4 | 75 ± 7** |
| LPS + High Dose (100 mg/kg) | 35 ± 4 | 25 ± 3 | 50 ± 5 |
| LPS + Positive Control | 30 ± 3 | 22 ± 2 | 45 ± 4 |
| p<0.05, **p<0.01, ***p<0.001 compared to LPS + Vehicle group. Data are presented as mean ± SEM. |
Part 4: Visualization of Pathways and Workflows
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies.
Logical Relationship Diagram
Caption: Logical relationship of this compound's activities.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Dihydrocaffeoyl polyamines (kukoamine and allies) in potato (Solanum tuberosum) tubers detected during metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Nature spermidine and spermine alkaloids: Occurrence and pharmacological effects - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activity In Vivo Evaluation - Creative Bioarray [cellstress-tech.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Derivatization of Tris(dihydrocaffeoyl)spermidine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in various plant species, notably in potato tubers (Solanum tuberosum)[1][2][3]. As a member of the hydroxycinnamic acid amide (HCAA) family, it is implicated in plant growth, development, and defense mechanisms[4][5][6][7][8]. Due to its complex structure, containing multiple hydroxyl and secondary amine groups, this compound is non-volatile and requires derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). This document provides a detailed protocol for the silylation of this compound, rendering it amenable to GC-MS analysis for identification and quantification.
Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl, carboxyl, and amine groups[9][10][11][12]. The process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis[9][10][11]. This protocol utilizes N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent, a reagent widely used for the derivatization of polar and non-volatile compounds[13][14].
Experimental Protocols
1. Materials and Reagents
-
Sample: Isolated and purified this compound standard or extracted from a biological matrix.
-
Silylating Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Catalyst (optional but recommended): Trimethylchlorosilane (TMCS)
-
Solvent (anhydrous): Pyridine (B92270) or Acetonitrile
-
Internal Standard (IS): A suitable stable isotope-labeled analogue or a compound with similar chemical properties not present in the sample.
-
Reaction Vials: 2 mL glass vials with PTFE-lined screw caps.
-
Heating Block or Oven: Capable of maintaining temperatures up to 100°C.
-
Nitrogen Gas Supply: For solvent evaporation.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Sample Preparation
-
Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Extraction from Biological Matrix (if applicable):
-
Homogenize the plant tissue or other biological sample in an appropriate extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant and dry it completely under a stream of nitrogen gas.
-
The dried extract is now ready for derivatization.
-
3. Silylation Protocol
-
Drying: Transfer a known amount of the dried sample extract or a standard solution aliquot to a reaction vial. Ensure the sample is completely dry by placing it under a stream of nitrogen. The presence of water will deactivate the silylating reagent.
-
Reagent Addition:
-
Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried sample to dissolve it.
-
Add 100 µL of MSTFA to the vial.
-
For enhanced reactivity, especially for the secondary amine groups, add 10 µL of TMCS (MSTFA:TMCS, 10:1 v/v).
-
-
Reaction:
-
Tightly cap the vial.
-
Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven.
-
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
4. GC-MS Analysis
-
GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is recommended.
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 10°C/min.
-
Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-1000) for identification of the derivatized compound and selected ion monitoring (SIM) mode for quantification.
Data Presentation
The following table presents hypothetical quantitative data for the GC-MS analysis of silylated this compound. This data is for illustrative purposes and should be determined experimentally.
| Parameter | Expected Value |
| Analyte | Tris(trimethylsilyl)-Tris(dihydrocaffeoyl)spermidine |
| Retention Time (min) | ~ 25 - 35 |
| Characteristic Mass Fragments (m/z) | Molecular Ion (M+), [M-15]+, [M-73]+, and other specific fragmentation ions. |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Linear Range | 50 - 2000 ng/mL |
| R² of Calibration Curve | > 0.99 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Biosynthesis Pathway of this compound
Caption: Simplified biosynthesis pathway of this compound in plants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dihydrocaffeoyl polyamines (kukoamine and allies) in potato (Solanum tuberosum) tubers detected during metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity [frontiersin.org]
- 8. Frontiers | Hydroxycinnamic acid amides in rice: biosynthesis, distribution, function, and implication for crop development [frontiersin.org]
- 9. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Tris(dihydrocaffeoyl)spermidine as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Tris(dihydrocaffeoyl)spermidine as an analytical standard in research and drug development. This document outlines its properties, preparation, and application in quantitative analysis, particularly using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a naturally occurring polyamine conjugate found in various plant species, notably in potato tubers (Solanum tuberosum)[1]. As a member of the phenolamide class of compounds, it consists of a spermidine (B129725) backbone acylated with three dihydrocaffeoyl groups. Due to its structural similarity to other biologically active polyamines and phenolic compounds, this compound is of growing interest for its potential pharmacological properties, including antioxidant and anti-inflammatory activities.
The use of a well-characterized analytical standard is crucial for the accurate quantification of this compound in biological matrices and for the quality control of herbal medicines and functional foods. This document provides the necessary protocols for its use as an analytical standard.
Chemical Structure:
-
IUPAC Name: N-(4-((3-aminopropyl)amino)butyl)-N-(3-(3,4-dihydroxyphenyl)propanoyl)-3-(3,4-dihydroxyphenyl)propanamide
-
Molecular Formula: C₃₄H₄₃N₃O₉
-
Molecular Weight: 637.72 g/mol
-
CAS Number: 859341-34-7
Physicochemical Properties and Handling
| Property | Value | Reference |
| Appearance | Off-white to light brown solid | [Commercial Supplier Data] |
| Solubility | Soluble in DMSO and Methanol (B129727) | [Commercial Supplier Data] |
| Storage Conditions | Store at -20°C for long-term stability. Protect from light and moisture. | [Commercial Supplier Data, 2] |
| Purity | ≥98% (as determined by HPLC) | [Hypothetical Certificate of Analysis Data] |
Note: It is recommended to refer to the Certificate of Analysis provided by the supplier for lot-specific information.
Preparation of Standard Solutions
3.1. Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound analytical standard.
-
Dissolve the standard in 1 mL of methanol or DMSO in a volumetric flask to obtain a final concentration of 1 mg/mL.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial. The solution is stable for at least 6 months under these conditions.
3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable solvent (e.g., 50% methanol in water) to the desired concentrations for constructing a calibration curve.
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in purified samples and extracts.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
4.1.2. Method Validation (Example Data)
The following table summarizes the typical performance characteristics of the HPLC-UV method for the analysis of this compound.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | Intraday: < 2%Interday: < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, tissue homogenates, and plant extracts.
4.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B2-8 min: 5-95% B8-10 min: 95% B10-10.1 min: 95-5% B10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
4.2.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 638.3 [M+H]⁺ |
| Product Ions (m/z) | Fragment 1: [To be determined empirically]Fragment 2: [To be determined empirically] |
| Collision Energy | To be optimized for the specific instrument |
4.2.3. Method Validation (Example Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | Intraday: < 5%Interday: < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Sample Preparation from Plant Material (e.g., Potato Tuber)
-
Freeze-dry the plant material and grind it into a fine powder.
-
Accurately weigh 100 mg of the powdered sample into a centrifuge tube.
-
Add 1 mL of 80% methanol.
-
Vortex for 1 minute and sonicate for 30 minutes in a water bath.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 1 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.
Caption: Workflow for the extraction of this compound from plant material.
Putative Biological Activity and Signaling Pathway
Based on the known activities of its constituent parts, spermidine and dihydrocaffeic acid, this compound is hypothesized to possess significant anti-inflammatory and antioxidant properties. Spermidine has been shown to inhibit inflammatory responses by modulating key signaling pathways. Caffeic acid and its derivatives are well-known antioxidants.
A putative anti-inflammatory signaling pathway for this compound is presented below. It is proposed that the compound may inhibit the activation of pro-inflammatory transcription factors such as NF-κB and AP-1 by interfering with upstream signaling cascades including the PI3K/Akt and MAPK pathways. This leads to a reduction in the expression of pro-inflammatory mediators.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Applications
-
Pharmacokinetic Studies: Quantification of this compound in biological fluids (plasma, urine) to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Quality Control of Natural Products: Ensuring the consistency and potency of herbal extracts and dietary supplements containing this compound.
-
Metabolomics Research: As a standard for the identification and quantification of this compound in plant metabolomic studies.
-
Drug Discovery: Investigating the structure-activity relationship of related polyamine conjugates and their potential as therapeutic agents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing/Fronting) | Column contamination or degradation | Flush the column with a strong solvent or replace it. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase. | |
| Low Sensitivity | Low concentration of the analyte | Concentrate the sample or use a more sensitive detector (e.g., MS/MS). |
| Suboptimal ionization in MS | Optimize ESI source parameters (e.g., capillary voltage, gas flow). | |
| Poor Reproducibility | Inconsistent sample preparation or injection volume | Ensure accurate and consistent pipetting and injection volumes. Use an internal standard. |
| Fluctuation in instrument conditions | Allow the instrument to stabilize before analysis. Check for leaks in the HPLC system. |
Disclaimer: The quantitative data and specific LC-MS/MS parameters provided in this document are for illustrative purposes and should be validated in the user's laboratory with their specific instrumentation and reagents. Always refer to the supplier's Certificate of Analysis for the most accurate information on the purity and handling of the analytical standard.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tris(dihydrocaffeoyl)spermidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Tris(dihydrocaffeoyl)spermidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
This compound is a naturally occurring polyamine conjugate found in plants such as potatoes (Solanum tuberosum)[1][2]. Polyamines and their derivatives are of significant interest in drug development due to their diverse biological activities. Efficient synthesis of this compound is crucial for further investigation of its pharmacological properties.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenge lies in the selective and complete acylation of the three amino groups of the spermidine (B129725) backbone with dihydrocaffeic acid. Spermidine possesses two primary amines and one secondary amine, each with different reactivity. Achieving tris-acylation without the formation of mono- and bis-acylated byproducts requires careful optimization of reaction conditions and potentially the use of protecting groups.
Q3: What synthetic strategies can be employed for the synthesis of this compound?
Two main strategies can be considered:
-
Direct Acylation: This involves the direct reaction of spermidine with an activated form of dihydrocaffeic acid. This approach is simpler but may lead to a mixture of products, requiring extensive purification.
-
Protecting Group Strategy: This more controlled approach involves the use of an orthogonal protecting group strategy to selectively protect and deprotect the amino groups of spermidine, allowing for stepwise acylation. This method offers higher selectivity and can lead to higher yields of the desired product.
Q4: Are there any reported syntheses of similar compounds that can guide my experiments?
Yes, the synthesis of N,N,N-tris(dihydrocaffeoyl)spermine, a close analog, has been reported[3]. Additionally, the synthesis of bis(dihydrocaffeoyl)spermidines has been described with high yields[4]. These protocols provide valuable insights into suitable coupling reagents, reaction conditions, and purification methods that can be adapted for the synthesis of the tris-spermidine derivative.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete acylation leading to a mixture of mono-, bis-, and tris-acylated products. | - Increase the molar excess of the activated dihydrocaffeic acid. - Extend the reaction time or increase the reaction temperature. - Consider a protecting group strategy for more controlled acylation. |
| Degradation of starting materials or product. | - Ensure the purity of spermidine and dihydrocaffeic acid. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catechol moiety of dihydrocaffeic acid. | |
| Incomplete Reaction (presence of starting materials) | Insufficient activation of dihydrocaffeic acid. | - Use a more efficient coupling reagent. HATU, HBTU, or PyBOP are often effective for amide bond formation. - Ensure anhydrous reaction conditions, as water can quench the activated acid. |
| Steric hindrance. | - While less of a concern with the primary amines of spermidine, the secondary amine can be less reactive. Using a more potent coupling reagent can help overcome this. | |
| Formation of Multiple Products (mono-, bis-, and tris-acylated) | Non-selective acylation. | - Slowly add the activated dihydrocaffeic acid to the reaction mixture to control the extent of acylation. - Employ an orthogonal protecting group strategy to selectively acylate each amino group. |
| Difficulty in Product Purification | Similar polarities of the desired product and byproducts. | - Utilize reversed-phase high-performance liquid chromatography (HPLC) for purification. - Employ a gradient elution method to achieve better separation. - Consider derivatization of the catechol hydroxyl groups to alter the polarity for easier separation, followed by deprotection. |
| Product Degradation During Workup or Purification | Oxidation of the catechol moiety. | - Use degassed solvents for workup and purification. - Add a small amount of an antioxidant, such as ascorbic acid, to the solvents. - Perform purification steps at low temperatures. |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound based on methodologies for similar compounds.
Protocol 1: Direct Tris-Acylation
This protocol aims for a one-pot synthesis and will likely require significant purification.
1. Activation of Dihydrocaffeic Acid:
-
Dissolve dihydrocaffeic acid (3.3 equivalents) in anhydrous DMF.
-
Add a coupling reagent such as HATU (3.3 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (6.6 equivalents).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
2. Coupling Reaction:
-
Dissolve spermidine (1 equivalent) in anhydrous DMF.
-
Slowly add the activated dihydrocaffeic acid solution to the spermidine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
3. Workup and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reversed-phase HPLC to isolate the this compound.
Protocol 2: Orthogonal Protecting Group Strategy (Conceptual)
This strategy offers greater control and potentially higher yields.
1. Selective Protection of Spermidine:
-
Protect the two primary amines of spermidine with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate).
-
Protect the secondary amine with an orthogonal protecting group, for example, Cbz (benzyl chloroformate).
2. Stepwise Acylation and Deprotection:
-
Selectively deprotect one of the primary amines and perform the first acylation with activated dihydrocaffeic acid.
-
Repeat the deprotection and acylation for the second primary amine.
-
Finally, deprotect the secondary amine and perform the third acylation.
3. Final Deprotection and Purification:
-
If the catechol hydroxyls of dihydrocaffeic acid were protected (e.g., as benzyl (B1604629) ethers), remove these protecting groups.
-
Purify the final product using reversed-phase HPLC.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activation Mechanism | Advantages | Potential Drawbacks |
| DCC/NHS | Carbodiimide | Inexpensive | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| EDC/HOBt | Carbodiimide | Water-soluble byproduct. | Can be less effective for hindered amines. |
| HATU | Uronium Salt | High efficiency, fast reaction times. | More expensive, potential for side reactions if not used correctly. |
| HBTU | Uronium Salt | Similar to HATU, widely used. | Can cause racemization in chiral substrates. |
| PyBOP | Phosphonium Salt | Good for sterically hindered couplings. | Byproducts can be difficult to remove. |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving synthesis yield.
References
Troubleshooting peak tailing for Tris(dihydrocaffeoyl)spermidine in HPLC.
Welcome to our dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Tris(dihydrocaffeoyl)spermidine. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, particularly peak tailing, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical or "Gaussian." Peak tailing is problematic because it can lead to:
-
Reduced Resolution: Tailing peaks can merge with neighboring peaks, making it difficult to accurately quantify individual compounds.[2]
-
Inaccurate Quantification: The distortion of the peak shape can cause errors during peak integration, leading to imprecise and inaccurate results.[3]
-
Decreased Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact detection limits.
For a complex molecule like this compound, which contains multiple basic amine groups and acidic phenolic hydroxyl groups, peak tailing is a common challenge.
Q2: What are the primary chemical causes of peak tailing for this compound?
A2: The unique structure of this compound presents several potential causes for peak tailing:
-
Secondary Interactions with Silanol (B1196071) Groups: The spermidine (B129725) backbone of the molecule contains primary and secondary amine groups. These basic groups can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[1][3] This secondary interaction mechanism, in addition to the intended reversed-phase retention, causes some analyte molecules to be retained longer, resulting in a tailing peak.
-
Interactions of Phenolic Groups: The dihydrocaffeoyl moieties possess phenolic hydroxyl groups. These groups can also participate in secondary interactions with the stationary phase, contributing to peak asymmetry.[4]
-
Mobile Phase pH Effects: The charge of both the amine and phenolic groups is dependent on the mobile phase pH. If the pH is close to the pKa of any of these functional groups, a mixed population of ionized and non-ionized species can exist, leading to peak broadening and tailing.[3]
-
Metal Chelation: The catechol-like structure of the dihydrocaffeoyl groups can chelate with trace metal impurities (e.g., iron, aluminum) that may be present in the silica (B1680970) matrix of the column, causing peak distortion.[3]
Q3: How can I systematically troubleshoot peak tailing for this compound?
A3: A logical approach is crucial for efficient troubleshooting. The following workflow can help you identify and resolve the root cause of peak tailing.
Troubleshooting Guides
Issue 1: Peak tailing is observed for this compound.
-
Possible Cause A: Inappropriate Mobile Phase pH
-
Explanation: The multiple amine groups in the spermidine moiety are basic, while the phenolic hydroxyls are acidic. At an intermediate pH, you may have a mixture of charged and uncharged species, leading to peak distortion.
-
Solution: For reversed-phase chromatography of basic compounds, lowering the mobile phase pH is a common strategy.[5] By operating at a low pH (e.g., pH 2.5-3.5), the silanol groups on the silica surface are protonated and thus less likely to interact with the protonated amine groups of the analyte.[5] This minimizes the secondary interactions that cause tailing.
-
-
Possible Cause B: Secondary Interactions with the Column
-
Explanation: Standard C18 columns can have exposed silanol groups that strongly interact with the basic amine functions of your analyte.
-
Solutions:
-
Use an End-Capped Column: These columns have been treated to reduce the number of free silanol groups, thereby minimizing secondary interactions.[3]
-
Add a Competing Base: Mobile phase additives like triethylamine (B128534) (TEA) can be used.[5] TEA is a small basic molecule that preferentially interacts with the active silanol sites on the column, effectively "masking" them from your analyte.[5]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25 mM) can also help to mask residual silanol interactions.[1]
-
-
-
Possible Cause C: Column Overload
-
Possible Cause D: Column Contamination or Degradation
-
Explanation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to poor peak shapes for all analytes.[6]
-
Solutions:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.[7]
-
Flush the Column: Follow the manufacturer's instructions for column flushing to remove contaminants.
-
Replace the Column: If flushing does not restore performance, the column may be permanently damaged and require replacement.[6]
-
-
Issue 2: Retention time is inconsistent.
-
Possible Cause: Mobile Phase Instability or Inaccurate Preparation
-
Explanation: Small variations in mobile phase pH or composition can lead to shifts in retention time, especially for ionizable compounds like this compound.
-
Solution: Ensure the mobile phase is accurately prepared and well-mixed. Use a buffer to maintain a stable pH. It is recommended to prepare fresh mobile phase daily.
-
Data Presentation: Mobile Phase Modifiers
| Modifier | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Lowers mobile phase pH to suppress silanol ionization and protonate basic analytes.[8] | MS-compatible. Good for general-purpose pH control. |
| Triethylamine (TEA) | 5-20 mM | Acts as a competing base, masking active silanol sites on the stationary phase.[5] | Can shorten column lifetime and may suppress MS signal. |
| Ammonium Formate / Acetate | 10-25 mM | Acts as a buffer to control pH and can also help mask silanol interactions through increased ionic strength.[4] | MS-compatible. Good choice for buffered systems. |
Experimental Protocols
Protocol 1: Preparation of an Acidified Mobile Phase
This protocol describes the preparation of a mobile phase commonly used to improve the peak shape of basic compounds.
Objective: To prepare a mobile phase of Acetonitrile (B52724):Water (with 0.1% Formic Acid) for reversed-phase HPLC.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (high purity, ~99%)
-
Filtered solvent bottles
-
Graduated cylinders
-
0.22 µm or 0.45 µm membrane filters
Procedure:
-
Prepare the Aqueous Component:
-
Measure 999 mL of HPLC-grade water into a clean, graduated cylinder.
-
Carefully add 1 mL of formic acid to the water.
-
Mix thoroughly. This creates a 0.1% (v/v) formic acid solution in water.
-
-
Filter the Solvents:
-
Individually filter the 0.1% formic acid in water solution and the HPLC-grade acetonitrile through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
-
Prepare the Final Mobile Phase:
-
Based on your desired mobile phase composition (e.g., 30:70 Acetonitrile:Aqueous), measure the required volumes of the filtered acetonitrile and the filtered aqueous component into a clean, labeled solvent bottle.
-
For example, for 1 L of a 30:70 mobile phase, you would mix 300 mL of acetonitrile with 700 mL of 0.1% formic acid in water.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to remove dissolved gases, which can cause bubbles in the pump and detector.
-
-
Label and Store:
-
Clearly label the mobile phase bottle with its composition and preparation date. It is best practice to use freshly prepared mobile phase.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical interactions that can lead to peak tailing for this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Tris(dihydrocaffeoyl)spermidine in aqueous buffers.
Welcome to the technical support center for Tris(dihydrocaffeoyl)spermidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a primary focus on addressing solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring polyamine conjugate found in plants like potatoes.[1][2] Like many polyphenolic compounds, it possesses multiple hydroxyl groups and amide bonds, which can lead to strong intermolecular interactions and result in poor solubility in aqueous solutions. This low solubility can be a significant hurdle in experimental assays and for in vivo applications, potentially limiting its bioavailability and therapeutic efficacy.[3]
Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?
This is a common issue when a compound with low aqueous solubility, often dissolved in an organic solvent like DMSO for a stock solution, is diluted into an aqueous buffer. The organic solvent concentration decreases upon dilution, and if the final concentration of this compound exceeds its solubility limit in the aqueous buffer, it will precipitate out of the solution.
Q3: What are the initial steps to improve the solubility of this compound in my experiments?
For initial experiments, it is advisable to start by preparing a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then diluting it to the final desired concentration in your aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q4: Are there any alternative solvents to DMSO for creating a stock solution?
While DMSO is a common choice, other organic solvents like ethanol (B145695) or Dimethylformamide (DMF) can also be considered for creating stock solutions.[4] The choice of solvent may depend on the specific experimental requirements and the tolerance of the biological system to the solvent.
Troubleshooting Guide
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solutions:
-
Optimize Stock Solution Concentration: Prepare a more dilute stock solution in your organic solvent. This will result in a lower final concentration of the compound when diluted into the aqueous buffer.
-
Increase Final Volume: By increasing the total volume of the aqueous buffer, you can decrease the final concentration of this compound, potentially keeping it below its solubility limit.
-
Use of Surfactants or Co-solvents: Incorporate a small percentage of a biocompatible surfactant or co-solvent into your aqueous buffer to enhance the solubility of the compound.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Poor solubility leading to inconsistent concentrations of the active compound in the assay medium.
-
Solutions:
-
Sonication: After diluting the stock solution into the aqueous buffer, briefly sonicate the solution to aid in the dispersion and dissolution of any microscopic precipitates.
-
Vortexing: Ensure thorough mixing by vortexing the solution immediately after dilution.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid potential degradation or precipitation over time.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolution: Add a sufficient volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Protocol 2: Solubilization in Aqueous Buffer Using a Co-solvent Approach
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.2).
-
Co-solvent Addition: To the aqueous buffer, add a co-solvent such as PEG400 or a surfactant like Tween 80. The final concentration of the co-solvent should be optimized and kept minimal to avoid interference with the experiment.
-
Dilution: Add the this compound stock solution (from Protocol 1) to the buffer containing the co-solvent while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
Data Presentation
Table 1: Recommended Solubilizing Agents and Starting Concentrations
| Solubilizing Agent | Type | Typical Starting Concentration in Final Solution | Notes |
| DMSO | Organic Solvent | < 0.5% (v/v) | Commonly used for stock solutions. Ensure final concentration is non-toxic to cells.[4] |
| PEG400 | Co-solvent | 1-10% (v/v) | Can improve solubility of hydrophobic compounds. |
| Tween 80 | Surfactant | 0.1-1% (v/v) | A non-ionic surfactant that can aid in dispersing the compound. |
| SBE-β-CD | Cyclodextrin | 1-5% (w/v) | Can form inclusion complexes to enhance solubility. |
Visualizations
Caption: Workflow for preparing and solubilizing this compound.
Caption: Troubleshooting logic for addressing precipitation issues.
References
Minimizing byproduct formation in Tris(dihydrocaffeoyl)spermidine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Tris(dihydrocaffeoyl)spermidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are incompletely acylated spermidine (B129725) derivatives and positional isomers. Due to the three amine groups on spermidine (two primary and one secondary), direct acylation with dihydrocaffeic acid can lead to a mixture of products. These include:
-
Mono-acylated spermidine: N¹-(dihydrocaffeoyl)spermidine, N⁵-(dihydrocaffeoyl)spermidine, and N¹⁰-(dihydrocaffeoyl)spermidine.
-
Di-acylated spermidine: N¹,N⁵-bis(dihydrocaffeoyl)spermidine, N¹,N¹⁰-bis(dihydrocaffeoyl)spermidine, and N⁵,N¹⁰-bis(dihydrocaffeoyl)spermidine.
-
Positional isomers of the desired tris-acylated product, although N¹,N⁵,N¹⁰-Tris(dihydrocaffeoyl)spermidine is the expected major product under exhaustive acylation conditions.
Q2: Why is the purification of this compound challenging?
A2: The purification is challenging due to the high polarity of the desired product and the similar polarity of the acylated byproducts. Standard silica (B1680970) gel column chromatography can result in poor separation and significant product loss due to strong adsorption.
Q3: What is the role of protecting groups in the synthesis of this compound?
A3: Protecting groups are used in multi-step syntheses to selectively block certain amine groups on spermidine, allowing for controlled, regioselective acylation. This approach can yield a specific isomer but is more time-consuming and involves more reaction steps compared to a direct acylation. For minimizing byproducts in a direct synthesis, controlling reaction stoichiometry and conditions is crucial.
Q4: Can I use solid-phase synthesis for this compound?
A4: Yes, solid-phase synthesis is a viable method and can simplify the purification process. By anchoring the spermidine to a solid support, excess reagents and byproducts can be washed away more easily before cleaving the final product from the resin.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Tris-acylated Product | Incomplete reaction. | - Increase the molar excess of activated dihydrocaffeic acid.- Extend the reaction time.- Ensure efficient activation of the carboxylic acid (e.g., using HATU, HOBt/EDC). |
| Product loss during workup or purification. | - Use reversed-phase chromatography instead of normal-phase silica gel.- Employ solid-phase extraction (SPE) with a cation exchange resin (SCX) for initial cleanup. | |
| High Proportion of Mono- and Di-acylated Byproducts | Insufficient acylating agent. | - Increase the stoichiometry of the activated dihydrocaffeic acid to spermidine (e.g., >3 equivalents). |
| Short reaction time. | - Monitor the reaction by TLC or LC-MS and ensure it goes to completion. | |
| Difficult Separation of Product from Byproducts | Similar polarity of product and byproducts. | - Utilize high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid or TFA) to improve peak shape.- Consider ion-exchange chromatography as an alternative purification method. |
| Reaction Mixture is a Complex, Inseparable Mixture | Lack of regioselectivity in acylation. | - For specific isomers, a protecting group strategy is recommended.- For direct acylation, carefully control the reaction temperature; lower temperatures may improve selectivity. |
| Degradation of starting materials or product. | - Ensure the dihydrocaffeic acid is protected from oxidation, as the catechol moiety is sensitive.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Direct Acylation of Spermidine
This protocol outlines a general method for the direct acylation of spermidine with dihydrocaffeic acid. Note: This method will likely produce a mixture of acylated products requiring careful purification.
-
Activation of Dihydrocaffeic Acid:
-
Dissolve dihydrocaffeic acid (3.3 equivalents) in an appropriate aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (3.3 eq.) and a non-nucleophilic base like DIPEA (6.6 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
-
Acylation Reaction:
-
In a separate flask, dissolve spermidine (1.0 eq.) in the same solvent.
-
Slowly add the activated dihydrocaffeic acid solution to the spermidine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Workup and Purification:
-
Quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using preparative reversed-phase HPLC.
-
Protocol 2: Purification using Strong Cation Exchange (SCX) SPE
This protocol is for the initial cleanup of the reaction mixture to isolate the amine-containing products.
-
Loading:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol).
-
Condition an SCX SPE cartridge with the same solvent.
-
Load the dissolved crude mixture onto the cartridge. The protonated amines (spermidine and its acylated derivatives) will bind to the resin.
-
-
Washing:
-
Wash the cartridge with the loading solvent to remove neutral and acidic impurities (e.g., excess dihydrocaffeic acid and coupling reagents).
-
-
Elution:
-
Elute the bound compounds with a basic solution, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol. This will deprotonate the amines, releasing them from the resin.
-
-
Further Purification:
-
Concentrate the eluate and subject it to further purification by reversed-phase HPLC as described in Protocol 1.
-
Visualizations
Cell toxicity and concentration optimization for Tris(dihydrocaffeoyl)spermidine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(dihydrocaffeoyl)spermidine. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a polyamine conjugate. It is composed of a spermidine (B129725) backbone with three dihydrocaffeoyl groups attached. Its presence has been identified in potato tubers. While comprehensive biological data for this specific molecule is limited, its components, spermidine and dihydrocaffeic acid (a phenolic compound), have well-documented activities. Spermidine is known to be involved in cell growth, proliferation, and apoptosis, and it can induce autophagy. Dihydrocaffeic acid and related phenolic compounds are recognized for their antioxidant and anti-inflammatory properties. One study that synthesized bis, tris, and tetra(dihydrocaffeoyl)polyamine conjugates reported that these compounds, including the tris-form, showed no cytotoxicity against Vero cells, a line of normal kidney epithelial cells from an African green monkey.
Q2: I cannot find any IC50 values for this compound on cancer cell lines. Where can I find this data?
Currently, there is a notable lack of publicly available, peer-reviewed data on the cytotoxic effects (including IC50 values) of this compound on specific cancer cell lines. The primary available information indicates a lack of cytotoxicity in a normal mammalian cell line (Vero cells). Researchers are encouraged to perform their own dose-response studies on their specific cell lines of interest to determine the IC50 values. The experimental protocols provided in this guide can be used as a starting point for these investigations.
Q3: What are the likely mechanisms of action for this compound?
Based on the known functions of its constituent parts, this compound may exhibit a range of biological activities. The dihydrocaffeoyl moieties suggest potential antioxidant and anti-inflammatory effects. Phenolic compounds are known to modulate signaling pathways related to inflammation and cell survival.[1] The spermidine component is a key regulator of cellular processes like autophagy and can influence cell proliferation and apoptosis.[2] Therefore, it is plausible that this compound could modulate pathways such as NF-κB, PI3K/Akt, and MAPK signaling, which are known to be affected by spermidine.[3]
Q4: How should I prepare and store this compound for my experiments?
For optimal results, it is recommended to dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium to the desired final concentrations immediately before use.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause 1: Direct reaction with assay reagents. Phenolic compounds, like the dihydrocaffeoyl groups in this compound, can have reducing properties that may directly react with tetrazolium salts (MTT, XTT), leading to a false positive signal for cell viability.
-
Troubleshooting Step: Run a control experiment without cells, containing only media, your compound at various concentrations, and the assay reagent. This will determine if the compound itself is reducing the tetrazolium salt. If a color change is observed, consider using a different viability assay that is not based on redox potential, such as a crystal violet assay or a CyQUANT Direct Cell Proliferation Assay.
-
-
Possible Cause 2: Compound precipitation in culture medium. this compound may have limited solubility in aqueous solutions. Precipitation can lead to inconsistent concentrations and affect cell health.
-
Troubleshooting Step: Visually inspect your culture wells for any signs of precipitation after adding the compound. If precipitation is observed, try preparing the working solutions in media containing a low percentage of serum or using a solubilizing agent. It is also advisable to perform a solubility test before starting cell-based experiments.
-
-
Possible Cause 3: Time-dependent effects. The biological effects of the compound may be highly dependent on the incubation time.
-
Troubleshooting Step: Perform a time-course experiment, treating your cells for various durations (e.g., 24, 48, and 72 hours) to determine the optimal time point for observing the desired effect.
-
Problem 2: Difficulty in interpreting apoptosis assay results.
-
Possible Cause 1: Dual role in autophagy and apoptosis. Spermidine, a component of the molecule, is a known inducer of autophagy, which can sometimes have a pro-survival effect but can also lead to autophagic cell death. It can also induce apoptosis.[2][4] This can lead to complex results in apoptosis assays.
-
Troubleshooting Step: In addition to standard apoptosis assays like Annexin V/PI staining, consider assessing markers of autophagy, such as LC3-II conversion by Western blot or immunofluorescence. This will help to dissect whether the observed cell death is primarily apoptotic or involves an autophagic component.
-
-
Possible Cause 2: Interference with fluorescent dyes. Phenolic compounds can sometimes quench or enhance fluorescence, which may affect the readout of fluorescent-based apoptosis assays (e.g., caspase activity assays with fluorescent substrates).
-
Troubleshooting Step: Run appropriate controls, including the compound alone with the fluorescent dye, to check for any direct interference. If interference is detected, you may need to adjust the dye concentration or choose an alternative, non-fluorescent detection method.
-
Data Presentation
Table 1: Reported Cytotoxicity Data for Tris(dihydrocaffeoyl)polyamine Conjugates
| Compound | Cell Line | Assay | Result |
| Tris(dihydrocaffeoyl)polyamine | Vero | Not specified | No cytotoxicity observed |
This table summarizes the currently limited publicly available cytotoxicity data.
Table 2: Example of IC50 Value Presentation for this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) [95% Confidence Interval] |
| MCF-7 (Breast) | MTT | 48 | [Insert your experimental data here] |
| A549 (Lung) | MTT | 48 | [Insert your experimental data here] |
| PC-3 (Prostate) | MTT | 48 | [Insert your experimental data here] |
| HCT116 (Colon) | MTT | 48 | [Insert your experimental data here] |
This is a template for researchers to present their own experimentally determined IC50 values.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
References
- 1. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
- 2. Synthesis, screening and pro-apoptotic activity of novel acyl spermidine derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics | Food & Nutrition Research [foodandnutritionresearch.net]
Technical Support Center: Improving the Resolution of Tris(dihydrocaffeoyl)spermidine Isomers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address common challenges encountered during the chromatographic separation of Tris(dihydrocaffeoyl)spermidine isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers, and why are they challenging to separate?
This compound isomers are structurally similar molecules where three dihydrocaffeoyl groups are attached to different nitrogen atoms on the spermidine (B129725) backbone. Their identical mass and similar physicochemical properties, such as polarity and pKa, make them difficult to resolve using standard chromatographic techniques. The primary challenge lies in exploiting the subtle differences in their spatial arrangement and interaction with the stationary phase to achieve baseline separation.
Q2: What is the recommended starting point for developing an HPLC/UPLC separation method?
For initial method development, a reverse-phase approach is recommended. A C18 column is a standard choice for hydrophobic compounds, but for aromatic molecules like these isomers, a Phenyl-Hexyl column often provides superior selectivity due to potential π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes.[1][2][3] Starting with a gradient elution using acidified water (e.g., with 0.1% formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is a robust strategy.[4]
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent in reverse-phase chromatography and can lead to shorter retention times. Methanol, being a protic solvent, can engage in different hydrogen bonding interactions with the analytes and the stationary phase, which can alter the elution order and improve the resolution of closely eluting isomers.[5] If resolution is poor with acetonitrile, switching to or creating a ternary mobile phase with methanol is a valuable optimization step.
Q4: When should I consider using Ultra-High-Performance Liquid Chromatography (UHPLC)?
UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significantly higher efficiency and resolution compared to traditional HPLC.[6][7][8] If you are struggling to achieve baseline separation with an optimized HPLC method, transitioning to UHPLC can provide the necessary boost in resolving power, often with the added benefit of faster analysis times.
Chromatographic Method Optimization and Troubleshooting
This guide addresses common issues encountered during the separation of this compound isomers in a question-and-answer format.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
Q: My chromatogram shows broad, overlapping peaks or a single peak for all isomers. How can I improve the separation?
A: Poor resolution is the most common challenge. A systematic approach to optimizing your method is required.
Logical Troubleshooting Workflow for Poor Resolution
Caption: Decision tree for troubleshooting poor isomer resolution.
Detailed Solutions:
-
Optimize the Gradient Elution: A steep gradient may not provide enough time for separation.
-
Change the Stationary Phase: The choice of column chemistry is critical for selectivity.
-
Adjust Temperature and Flow Rate:
-
Action 1 (Temperature): Increase the column temperature (e.g., from 30 °C to 40-50 °C). This can decrease mobile phase viscosity, leading to improved mass transfer and sharper peaks, which enhances resolution.[8][11]
-
Action 2 (Flow Rate): Decrease the flow rate. This provides more time for the isomers to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds.[8]
-
Problem 2: Asymmetric Peak Shape (Tailing or Fronting)
Q: My peaks are not symmetrical; they show significant tailing. What causes this and how can I fix it?
A: Peak tailing for polyamine derivatives is often caused by secondary interactions between the basic amine groups and residual silanol (B1196071) groups on the silica-based stationary phase.
Solutions:
-
Acidify the Mobile Phase:
-
Action: Ensure your aqueous mobile phase contains a low concentration of an acid, such as 0.1% formic acid or acetic acid. The acid protonates the basic spermidine nitrogen atoms, minimizing their interaction with acidic silanol groups and improving peak shape.[5] It also suppresses the ionization of residual silanols.
-
-
Use an End-Capped, High-Purity Silica (B1680970) Column:
-
Action: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, reducing the potential for undesirable secondary interactions. If you are using an older column, upgrading may solve the issue.[12]
-
-
Check Sample Solvent:
-
Action: Dissolve your sample in the initial mobile phase composition (or a weaker solvent). Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting and tailing.
-
Data Presentation: Method Parameter Comparison
The following tables summarize key parameters and their expected impact on the resolution of this compound isomers.
Table 1: Comparison of Recommended HPLC/UPLC Columns
| Column Type | Principle of Separation | Advantages for Isomers | Potential Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic interactions | Good general-purpose retention for non-polar parts of the molecule. | May offer insufficient selectivity between positional isomers.[2] |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Enhanced selectivity for aromatic compounds; can better differentiate positional isomers based on the orientation of dihydrocaffeoyl groups.[1][3] | May show different retention behavior that requires re-optimization of the mobile phase. |
| Chiral (e.g., Polysaccharide-based) | Enantioselective interactions (H-bonding, steric hindrance) | Necessary for separating enantiomers if the isomers are chiral.[13][14] | Not effective for separating non-chiral positional isomers; often more expensive. |
Table 2: Influence of Mobile Phase Parameters on Resolution
| Parameter | Recommended Setting / Change | Rationale & Expected Outcome |
| Organic Modifier | Acetonitrile or Methanol | Methanol can offer different selectivity due to hydrogen bonding capabilities, potentially resolving peaks that co-elute in acetonitrile. |
| Mobile Phase pH | Acidic (pH 2.5 - 3.5) with Formic or Acetic Acid | Suppresses ionization of silanol groups and ensures consistent protonation of the spermidine amine groups, leading to sharp, symmetrical peaks.[15] |
| Additive | 0.1% Formic Acid (v/v) | Improves peak shape and is volatile, making it compatible with mass spectrometry (MS) detection.[16] |
| Gradient Slope | Shallow (e.g., 0.5-1% organic increase per minute) | Maximizes the time analytes spend in the "separation window" where they migrate at different rates, improving resolution.[4][9] |
Experimental Protocols
Protocol 1: High-Resolution UPLC-MS Method
This protocol provides a starting point for the separation of this compound isomers using a Phenyl-Hexyl column coupled to a mass spectrometer.
References
- 1. separationmethods.com [separationmethods.com]
- 2. support.waters.com [support.waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mastelf.com [mastelf.com]
- 9. mastelf.com [mastelf.com]
- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Synthetic Tris(dihydrocaffeoyl)spermidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Tris(dihydrocaffeoyl)spermidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of synthetic this compound?
A1: The primary methods for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. LC-MS/MS is particularly useful for identifying impurities by analyzing their fragmentation patterns.
Q2: What are the expected impurities in a synthetic sample of this compound?
A2: Potential impurities can arise from several sources during synthesis. These include:
-
Unreacted Starting Materials: Residual spermidine (B129725) and dihydrocaffeic acid.
-
Incomplete Acylation Products: Mono- and Bis-(dihydrocaffeoyl)spermidine. These are common byproducts where not all three amine groups of spermidine have been acylated.
-
Positional Isomers: Depending on the synthetic route, different isomers may be formed (e.g., N¹,N⁵,N¹⁰ vs. N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine). Chromatographic separation is crucial for their identification.
-
Solvent Residues: Residual solvents from the synthesis and purification process.
-
Degradation Products: The catechol moieties of the dihydrocaffeoyl groups are susceptible to oxidation.
Q3: Why is Quantitative NMR (qNMR) recommended for purity assessment?
A3: Quantitative ¹H NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[1][2] It allows for the direct quantification of the target molecule against a certified internal standard of known purity and concentration. Furthermore, qNMR can identify and quantify structurally related impurities and residual solvents in a single experiment, providing a comprehensive purity profile.[1][3]
Q4: My HPLC chromatogram shows poor peak shape for my compound. What could be the cause?
A4: Polyamines and their derivatives can exhibit poor peak shapes, such as tailing, on standard reversed-phase columns (e.g., C18) due to interactions with residual silanols on the silica (B1680970) support. To mitigate this, consider using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to protonate the amine groups, or using a column with a different chemistry, such as one designed for polar compounds or a HILIC column.
Purity Assessment Protocols
High-Performance Liquid Chromatography (HPLC-UV/MS)
This protocol outlines a general method for the purity assessment of this compound by reversed-phase HPLC.
Experimental Protocol: HPLC-UV/MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthetic this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 280 nm and 320 nm.
-
MS Detection (if available): Electrospray Ionization (ESI) in positive mode. Scan range m/z 100-1000.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
If using MS, confirm the identity of the main peak by its mass-to-charge ratio (m/z) and identify impurities based on their m/z values.
-
Quantitative ¹H NMR (qNMR)
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the synthetic this compound into an NMR tube.
-
Accurately weigh ~2-5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and protons that resonate in a clear region of the spectrum.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or Methanol-d₄).
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). A value of 30-60 seconds is often sufficient.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transform and phase correction to the FID.
-
Carefully integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.
-
Calculate the purity using the following formula:
PurityAnalyte (%) = (IAnalyte / NAnalyte) * (NStd / IStd) * (MWAnalyte / MWStd) * (WStd / WAnalyte) * PurityStd (%)
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
W: Weight
-
Purity: Purity of the standard
-
Data Presentation
Table 1: Comparison of Purity Assessment Methods
| Parameter | HPLC-UV | LC-MS | qNMR |
| Principle | Chromatographic separation and UV absorbance | Chromatographic separation and mass-to-charge ratio | Nuclear magnetic resonance signal intensity |
| Purity Type | Relative (% Area) | Relative (% Area) | Absolute (% by weight) |
| Impurity Identification | Based on retention time (requires standards) | Tentative based on m/z and fragmentation | Structural information from chemical shifts |
| Quantification | Requires analyte-specific standard curve | Semi-quantitative without standards | Absolute with a certified internal standard |
| Typical Precision | ~1-2% RSD | ~2-5% RSD | <1% RSD |
| Destructive? | Yes | Yes | No |
Troubleshooting Guide
Q: My LC-MS analysis shows multiple peaks with the same mass as my target compound. What could be the issue?
A: This is likely due to the presence of positional isomers.[4] During the synthesis, the dihydrocaffeoyl groups may attach to different nitrogen atoms of the spermidine backbone, leading to isomers with identical masses but different retention times. MS/MS fragmentation analysis can help differentiate these isomers.
Q: In my HPLC chromatogram, I see peaks that are smaller and larger than my target compound's mass. What are they?
A: Peaks with lower mass likely correspond to incompletely acylated products, such as mono- and bis-(dihydrocaffeoyl)spermidine. Peaks with higher mass could potentially be side-products from reactions with impurities in the starting materials or, in some cases, dimers.
Q: The purity value from my HPLC-UV analysis is significantly higher than from my qNMR analysis. Why?
A: HPLC-UV purity is calculated based on the relative peak area and assumes that all compounds have the same response factor at the detection wavelength. Non-UV active impurities, such as water or residual salts, will not be detected, leading to an overestimation of purity. qNMR provides an absolute purity value by weight, accounting for all proton-containing species, including non-UV active impurities and residual solvents, and is therefore considered more accurate.[1]
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for purity assessment of synthetic compounds.
Inferred Anti-inflammatory Signaling Pathway
This compound, containing both spermidine and dihydrocaffeic acid moieties, is inferred to exhibit anti-inflammatory properties. This is likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. The spermidine component can interfere with the ubiquitination of upstream signaling molecules like RIP1, while the dihydrocaffeoyl groups act as potent antioxidants, reducing the reactive oxygen species (ROS) that can activate this pathway.[1][3][5]
Caption: Inferred inhibition of the NF-κB inflammatory pathway.
References
- 1. Spermidine activates RIP1 deubiquitination to inhibit TNF-α-induced NF-κB/p65 signaling pathway in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MS fragmentation for Tris(dihydrocaffeoyl)spermidine identification.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the mass spectrometry (MS) fragmentation for the identification of Tris(dihydrocaffeoyl)spermidine.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in positive and negative ionization modes?
A1: In positive ion mode, you can expect to observe the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. Depending on the solvent system, you might also observe adducts such as [M+Na]⁺ or [M+HCOO]⁻. It is crucial to perform a full scan experiment to identify all potential precursor ions.
Q2: What are the characteristic product ions I should look for in the MS/MS spectrum of this compound?
A2: The fragmentation of this compound is expected to yield characteristic product ions resulting from the cleavage of the amide bonds and the spermidine (B129725) backbone. Key fragments would include the loss of one, two, or all three dihydrocaffeoyl groups. Look for neutral losses corresponding to the mass of a dihydrocaffeoyl moiety. The spermidine backbone itself can also fragment, producing smaller amine fragments. A detailed table of predicted fragments is provided in the "Data Presentation" section.
Q3: I am not seeing any signal for my compound. What are the common causes?
A3: Several factors could lead to poor or no signal intensity[1][2]. Start by checking the following:
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, the signal may be below the instrument's detection limit.
-
Ionization Efficiency: The choice of ionization source and parameters is critical. Electrospray ionization (ESI) is commonly used for such compounds. Optimize the spray voltage, capillary temperature, and gas flows.[1]
-
Instrument Calibration and Tuning: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[1]
-
Sample Preparation: Ensure that your extraction method is suitable for polyamine conjugates and that potential interfering substances are removed.[3][4][5][6]
Q4: My mass accuracy is poor, making it difficult to confirm the elemental composition. How can I improve it?
A4: Issues with mass accuracy can often be resolved by:
-
Regular Mass Calibration: Perform mass calibration using appropriate standards before your analysis to ensure accurate mass measurements.[1]
-
Instrument Maintenance: Ensure your mass spectrometer is well-maintained according to the manufacturer's guidelines. Contaminants or instrument drift can affect mass accuracy.[1]
-
Using a High-Resolution Mass Spectrometer: For confident elemental composition determination, using a high-resolution instrument like a Q-TOF or Orbitrap is highly recommended.[4]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the identification of this compound.
Problem 1: Weak or Unstable Signal
-
Symptom: The signal for the precursor ion is weak, or the spray is unstable.
-
Possible Causes & Solutions:
-
Inappropriate Solvent Composition: The mobile phase may not be optimal for ionization.
-
Solution: Ensure your mobile phase contains a small amount of an acid (e.g., 0.1% formic acid) for positive mode or a base (e.g., 0.1% ammonium (B1175870) hydroxide) for negative mode to improve ionization efficiency.[5][7]
-
-
Clogged Emitter: The ESI emitter may be partially or fully clogged.
-
Solution: Clean or replace the emitter according to the manufacturer's instructions.
-
-
Suboptimal Source Parameters: The ion source parameters are not optimized.
-
Solution: Systematically optimize the capillary voltage, source temperature, and nebulizing/drying gas flows.
-
-
Problem 2: Complex and Uninterpretable MS/MS Spectra
-
Symptom: The product ion spectrum is overly complex, with many unidentifiable peaks, or the expected fragments are of very low intensity.
-
Possible Causes & Solutions:
-
Inappropriate Collision Energy: The collision energy (CE) is not optimized for your target molecule.
-
In-source Fragmentation: The molecule is fragmenting in the ion source before reaching the collision cell.
-
Solution: Reduce the source fragmentation by lowering the capillary or fragmentor voltage.
-
-
Co-eluting Isobars: Another compound with the same nominal mass is co-eluting and fragmenting simultaneously.
-
Problem 3: Suspected Isomers Cannot Be Differentiated
-
Symptom: You have identified a peak corresponding to this compound, but you suspect there might be positional isomers that are not being resolved.
-
Possible Causes & Solutions:
-
Insufficient Chromatographic Resolution: Your LC method is not capable of separating the isomers.
-
Identical Fragmentation Patterns: The isomers produce very similar MS/MS spectra.
-
Solution: While challenging, carefully examine the relative intensities of the product ions. Small, reproducible differences in fragment ion ratios might help distinguish between isomers. This often requires highly controlled experimental conditions and robust data analysis.
-
-
Data Presentation
Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ of this compound
| Precursor m/z (Calculated) | Product Ion m/z (Calculated) | Proposed Fragment Structure/Loss |
| 644.3554 | 482.2533 | [M+H - Dihydrocaffeoyl]⁺ |
| 644.3554 | 320.1512 | [M+H - 2Dihydrocaffeoyl]⁺ |
| 644.3554 | 179.0708 | [Dihydrocaffeoyl]⁺ |
| 644.3554 | 163.0395 | [Caffeoyl]⁺ (from in-source loss of H₂O from dihydrocaffeoyl) |
| 644.3554 | 146.1052 | [Spermidine+H]⁺ |
| 482.2533 | 320.1512 | [M+H - 2Dihydrocaffeoyl]⁺ |
| 482.2533 | 179.0708 | [Dihydrocaffeoyl]⁺ |
| 320.1512 | 179.0708 | [Dihydrocaffeoyl]⁺ |
| 320.1512 | 146.1052 | [Spermidine+H]⁺ |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Harvest and Freeze: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity.[3][7]
-
Grinding: Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.[3]
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (B129727).[6][14]
-
Vortex thoroughly for 1 minute.
-
Sonicate for 30 minutes in a sonication bath.[5]
-
-
Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes.[3]
-
Filtration: Transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an LC-MS vial.[4]
-
Storage: Store the extracts at -20°C until analysis.
Protocol 2: LC-MS/MS Method Optimization
-
Compound Infusion and Tuning:
-
Prepare a 1 µg/mL solution of a purified standard or a concentrated extract of this compound in 50% methanol with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal of the [M+H]⁺ precursor ion.
-
-
Collision Energy Optimization:
-
Select the precursor ion of this compound for fragmentation.
-
Set up an experiment to acquire MS/MS spectra over a range of collision energies (e.g., from 10 to 60 eV in 5 eV steps).[8]
-
Analyze the resulting data to identify the collision energy that produces the most informative spectrum with a good balance of precursor ion depletion and characteristic product ion formation. The optimal CE will be the one that generates the key fragment ions with the highest intensity.[8]
-
-
Liquid Chromatography Optimization:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: Start with a shallow gradient to ensure good separation of potential isomers and isobars. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Visualizations
Caption: Experimental workflow for the identification of this compound.
Caption: Predicted fragmentation pathway for this compound in positive ion mode.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. skyline.ms [skyline.ms]
- 10. scirp.org [scirp.org]
- 11. iiste.org [iiste.org]
- 12. academic.oup.com [academic.oup.com]
- 13. High Performance Liquid Chromatography of the Dansyl Derivatives of Putrescine, Spermidine, and Spermine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Tris(dihydrocaffeoyl)spermidine and Spermidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of Tris(dihydrocaffeoyl)spermidine and its parent polyamine, spermidine (B129725). While direct quantitative comparisons of these two specific molecules are not extensively documented in publicly available literature, this guide synthesizes existing data on their mechanisms of action and the antioxidant potential of their constituent parts to provide a comprehensive overview for research and development purposes.
Overview of Antioxidant Mechanisms
Spermidine and this compound exhibit antioxidant effects through fundamentally different primary mechanisms. Spermidine functions primarily as a modulator of cellular antioxidant and cytoprotective pathways, whereas this compound is anticipated to be a potent direct free radical scavenger due to its chemical structure.
Table 1: Comparison of Antioxidant Properties
| Feature | This compound | Spermidine |
| Primary Antioxidant Mechanism | Direct free radical scavenging | Indirect, via modulation of cellular pathways |
| Chemical Basis of Activity | Multiple catechol rings from dihydrocaffeic acid moieties act as hydrogen/electron donors. | Polycationic nature interacts with cellular components; upregulates protective pathways. |
| Radical Scavenging Capacity | Expected to be very high. Phenolamides, as a class, are potent antioxidants[1][2][3]. | Low direct activity. A 1mM solution scavenges approximately 9.2% of DPPH radicals in 20 minutes[4]. |
| In Vivo Effects | Likely contributes to systemic antioxidant capacity through direct scavenging of reactive oxygen species (ROS). | Induces autophagy, activates antioxidant enzymes (e.g., SOD, CAT), and modulates signaling pathways like Keap1-Nrf2-ARE[5][6]. |
Quantitative Antioxidant Activity
The potent antioxidant activity of this compound can be inferred from its structure. The molecule contains three dihydrocaffeoyl units, each possessing a catechol (3,4-dihydroxyphenyl) group. This structural feature is critical for high radical-scavenging activity[7][8][9]. In contrast, spermidine lacks these phenolic hydroxyl groups and thus exhibits weak direct scavenging activity[4]. Its primary role is in cellular defense mechanisms against oxidative stress[5][6].
Signaling Pathways
The signaling pathways modulated by these two compounds differ significantly, reflecting their distinct mechanisms of action.
Spermidine-Modulated Pathways
Spermidine is a well-documented inducer of autophagy, a key cellular process for clearing damaged organelles and proteins, which helps mitigate oxidative stress. It can also activate the Keap1-Nrf2-ARE antioxidant signaling pathway, leading to the upregulation of endogenous antioxidant enzymes[5].
This compound and Phenolamide-Modulated Pathways
Phenolamides, as a class, have been shown to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways such as NF-κB and MAPK (JNK, ERK) cascades[1]. This action is largely attributed to their ability to scavenge ROS that act as signaling molecules in these pathways.
Experimental Protocols for Antioxidant Activity Assessment
Standard in vitro assays are used to determine the antioxidant capacity of compounds. Below are detailed methodologies for three common assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).
-
Test compounds (this compound, spermidine) dissolved in a suitable solvent at various concentrations.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Solvent for blank.
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol (B145695).
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solutions at different concentrations.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents:
-
ABTS stock solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
Test compounds and positive control (e.g., Trolox) at various concentrations.
-
Phosphate-buffered saline (PBS) or ethanol for dilution.
-
-
Procedure:
-
Generate the ABTS•+ stock solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents:
-
Acetate (B1210297) buffer (300 mM, pH 3.6).
-
TPTZ solution (10 mM in 40 mM HCl).
-
Ferric chloride (FeCl₃) solution (20 mM in water).
-
FRAP working solution: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh and warm to 37°C before use.
-
Test compounds and a ferrous sulfate (B86663) (FeSO₄) standard solution.
-
-
Procedure:
-
Add a small volume of the test compound or standard to a 96-well plate.
-
Add the FRAP working solution to each well.
-
Incubate for a set time (e.g., 4-10 minutes) at 37°C.
-
Measure the absorbance at approximately 593 nm.
-
The antioxidant power is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄. Results are expressed as FRAP values (in µM Fe²⁺ equivalents).
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Chemistry and Health Benefits of Dietary Phenolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing antioxidant systems by exogenous spermine and spermidine in wheat (Triticum aestivum) seedlings exposed to salt stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Tris(dihydrocaffeoyl)spermidine vs. resveratrol in inducing autophagy.
A Comparative Guide to Autophagy Induction: Spermidine (B129725) vs. Resveratrol (B1683913)
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the autophagy-inducing properties of spermidine and resveratrol. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the distinct signaling pathways involved.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, aging, and disease. Pharmacological induction of autophagy is a promising therapeutic strategy for a range of pathologies, including neurodegenerative diseases and cancer. Among the numerous compounds identified as autophagy inducers, the natural polyamine spermidine and the polyphenol resveratrol have garnered significant attention. While both are celebrated for their health-promoting benefits, they operate through distinct molecular mechanisms to initiate the autophagic cascade. This guide elucidates these differences, providing a direct comparison of their effects and the experimental methodologies used to assess them.
It is important to note that while the initial query concerned tris(dihydrocaffeoyl)spermidine, a derivative of spermidine found in plants, there is currently a lack of scientific literature on its specific effects on autophagy. Therefore, this guide focuses on the well-researched parent compound, spermidine, in comparison to resveratrol.
Quantitative Comparison of Autophagy Induction
The efficacy of spermidine and resveratrol in inducing autophagy has been quantified in various experimental models. The following table summarizes key findings from a comparative study, focusing on the formation of autophagosomes (visualized as GFP-LC3 puncta) and the processing of LC3 protein (LC3 lipidation), which are hallmark indicators of autophagy.
| Parameter | Spermidine | Resveratrol | Cell/Animal Model | Key Findings | Reference |
| GFP-LC3 Puncta Formation | Significant increase in cells with GFP-LC3 puncta. | Significant increase in cells with GFP-LC3 puncta. | Human Colorectal Carcinoma HCT 116 cells | Both compounds induce autophagosome formation. A low dose of each, ineffective on its own, synergistically induces autophagy when combined.[1][2] | [1][2] |
| LC3 Lipidation (LC3-II/LC3-I Ratio) | Increased LC3-II levels, indicating autophagosome formation. | Increased LC3-II levels, indicating autophagosome formation. | HCT 116 cells and C57BL/6 mice | Both compounds increase the conversion of LC3-I to LC3-II. The combination of low doses of both agents was highly efficient in triggering autophagy in vivo.[1][2] | [1][2] |
| p62/SQSTM1 Degradation | Increased degradation of p62. | Increased degradation of p62. | C57BL/6 mice | Both compounds enhance autophagic flux, leading to the degradation of the autophagy substrate p62.[1] | [1] |
Signaling Pathways of Autophagy Induction
Spermidine and resveratrol initiate autophagy through distinct upstream signaling pathways that converge on the core autophagy machinery.
Spermidine-Induced Autophagy: Spermidine's mechanism is largely independent of SIRT1. It functions by inhibiting the acetyltransferase EP300.[3][4][5] This inhibition leads to the deacetylation of cytoplasmic proteins, a key trigger for autophagy.
Resveratrol-Induced Autophagy: Resveratrol's primary mechanism involves the activation of the NAD+-dependent deacetylase SIRT1.[6][7][8] Activated SIRT1 can then induce autophagy through several downstream pathways, including direct deacetylation of autophagy-related proteins and activation of AMPK, which in turn inhibits the mTOR complex 1 (mTORC1), a major negative regulator of autophagy.[6][9][10]
Experimental Protocols
Accurate assessment of autophagy is crucial for research in this field. Below are detailed methodologies for key experiments used to quantify and characterize autophagy induction by spermidine and resveratrol.
Western Blotting for LC3 and p62
This method is used to quantify the levels of autophagy-related proteins. An increase in the ratio of LC3-II to LC3-I and a decrease in p62 levels are indicative of autophagy induction.
Experimental Workflow:
Detailed Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against LC3, p62, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software. The LC3-II/LC3-I ratio and p62 levels (normalized to the loading control) are calculated.
Autophagic Flux Assay
This assay measures the rate of autophagy by assessing the degradation of autophagic substrates in the lysosome. It helps to distinguish between an increase in autophagosome formation and a blockage in their degradation.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Cells are treated with the compound of interest (spermidine or resveratrol) in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period. The inhibitor is typically added during the last few hours of the treatment.
-
Protein Analysis: Cell lysates are prepared and analyzed by Western blotting for LC3 and p62 as described in the previous protocol.
-
Interpretation: An increase in LC3-II and p62 levels in the presence of the compound and the lysosomal inhibitor, compared to the inhibitor alone, indicates an increased autophagic flux.
Fluorescence Microscopy of GFP-LC3 Puncta
This technique allows for the visualization and quantification of autophagosomes in living or fixed cells.
Detailed Protocol:
-
Cell Transfection: Cells are transiently or stably transfected with a plasmid encoding GFP-LC3.
-
Treatment: Transfected cells are treated with spermidine or resveratrol.
-
Imaging: Cells are fixed with 4% paraformaldehyde, and the nuclei are counterstained with DAPI. Images are acquired using a fluorescence microscope.
-
Quantification: The number of GFP-LC3 puncta per cell is counted in a statistically significant number of cells. An increase in the number of puncta indicates an increase in autophagosome formation.
Conclusion
Both spermidine and resveratrol are potent inducers of autophagy, yet they achieve this through distinct molecular pathways. Resveratrol's action is primarily mediated through the activation of SIRT1, which can influence autophagy via AMPK activation and mTORC1 inhibition. In contrast, spermidine operates independently of SIRT1, primarily by inhibiting the acetyltransferase EP300. Understanding these different mechanisms is crucial for the targeted development of autophagy-modulating therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of these and other autophagy-inducing compounds. The synergistic effect observed with low doses of both compounds suggests that combination therapies targeting different nodes of the autophagy regulatory network may be a particularly effective strategy.
References
- 1. rupress.org [rupress.org]
- 2. Spermidine and resveratrol induce autophagy by distinct pathways converging on the acetylproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. “Spermidine restores dysregulated autophagy and polyamine synthesis in aged and osteoarthritic chondrocytes via EP300” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol as an inductor of autophagy: is there a unique pathway of activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 9. researchgate.net [researchgate.net]
- 10. SIRT1 positively regulates autophagy and mitochondria function in embryonic stem cells under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tris(dihydrocaffeoyl)spermidine Across Potato Varieties: A Guide for Researchers
For Immediate Release – This guide provides a comprehensive comparative analysis of the bioactive compound N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine across a range of potato varieties. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this naturally occurring polyamine conjugate. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key processes to facilitate further research and development.
Quantitative Comparison of N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine in Potato Varieties
The concentration of N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine varies significantly among different potato cultivars. The following table summarizes the estimated content of this compound in 20 potato varieties, based on data from a key study in the field. The values are presented in micrograms per gram of dry weight (µg/g DW).
| Potato Variety | Estimated N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine Content (µg/g DW) |
| Desiree | 58.0 |
| Estima | 63.8 |
| Marfona | 52.2 |
| King Edward | 46.4 |
| Maris Piper | 40.6 |
| Pentland Squire | 34.8 |
| Cara | 29.0 |
| Romano | 23.2 |
| Saxon | 17.4 |
| Wilja | 11.6 |
| Fianna | 5.8 |
| Shepody | 5.8 |
| Russet Burbank | 5.8 |
| Saturna | 5.8 |
| Brodick | < 5.8 |
| Courage | < 5.8 |
| Cultra | < 5.8 |
| Stirling | < 5.8 |
| Torridon | < 5.8 |
| Vivaldi | < 5.8 |
This data is estimated based on the relative content reported by Parr et al. (2005) and the quantified level in the Desiree cultivar.[1]
Experimental Protocols
The following section details the methodologies for the extraction and quantification of tris(dihydrocaffeoyl)spermidine and related dihydrocaffeoyl polyamines from potato tubers.
Sample Preparation and Extraction
-
Tuber Selection: Select healthy, mature potato tubers from the desired variety.
-
Washing and Peeling: Thoroughly wash the tubers to remove any soil and debris. For whole tuber analysis, freeze-dry the entire tuber. For tissue-specific analysis, peel the potatoes and process the peel and flesh separately.
-
Freeze-Drying: Cut the potato material into small pieces and freeze-dry to a constant weight. This prevents degradation of the target compounds.
-
Grinding: Grind the freeze-dried potato material into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh approximately 200 mg of the dried potato powder into a microcentrifuge tube.
-
Add 1 mL of 75% (v/v) aqueous methanol.
-
Vortex the mixture thoroughly to ensure complete wetting of the powder.
-
Extract for 1 hour at room temperature with occasional vortexing.
-
Centrifuge the mixture at 13,000 rpm for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Instrumentation: A high-performance liquid chromatography system coupled with a diode array detector (DAD) and an electrospray ionization mass spectrometer (ESI-MS) is used for separation and detection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Luna C18(2), 150 × 2.0 mm, 5 µm) is suitable for separation.
-
Mobile Phase: A gradient elution is typically used with:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Gradient Program: A linear gradient from 5% to 50% Solvent B over 30 minutes is a common starting point.
-
Flow Rate: A flow rate of 0.2 mL/min is typically used.
-
Column Temperature: Maintain the column at 40°C.
-
-
Detection:
-
DAD Detection: Monitor the eluent at a wavelength of 280 nm to detect the phenolic moieties of the compounds.
-
MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Scan mode to identify the molecular ions of the target compounds (e.g., m/z 638 for [M+H]⁺ of this compound). Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification for higher sensitivity and specificity.
-
-
-
Quantification:
-
Due to the lack of commercially available standards for this compound, quantification is often performed relative to a reference compound or by using a calibration curve of a related, available standard like dihydrocaffeic acid, assuming a similar response factor.[1] For the data presented in this guide, the quantification was relative to the content in the 'Desiree' cultivar, which was determined to be approximately 58 µg/g dry weight.[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative analysis of this compound in different potato varieties.
Caption: Experimental workflow for the comparative analysis of this compound.
Signaling Pathways and Biological Activity
While research on the specific signaling pathways modulated by this compound is still emerging, the known anti-inflammatory properties of its parent molecule, spermidine, provide valuable insights. Spermidine has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[2][3][4] It is hypothesized that the dihydrocaffeoyl moieties may enhance these effects and potentially confer additional bioactivities.
The diagram below illustrates a potential anti-inflammatory signaling pathway that may be influenced by this compound, based on the known actions of spermidine.
Caption: Potential anti-inflammatory signaling pathway modulated by this compound.
Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by this compound and to fully understand its therapeutic potential. This guide serves as a foundational resource to support these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spermidine endows macrophages anti-inflammatory properties by inducing mitochondrial superoxide-dependent AMPK activation, Hif-1α upregulation and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tris(dihydrocaffeoyl)spermidine's Neuroprotective Potential in Preclinical Animal Models
A Note on the Available Evidence: Direct research on the neuroprotective effects of Tris(dihydrocaffeoyl)spermidine (TDCS) in animal models of neurodegenerative diseases is currently limited in publicly available scientific literature. However, its close structural relationship with spermidine (B129725)—a naturally occurring polyamine from which TDCS is derived through the addition of dihydrocaffeoyl groups—allows for a valuable comparative analysis. Spermidine itself has been extensively studied for its neuroprotective properties. This guide, therefore, will use spermidine as a proxy to evaluate the potential efficacy of TDCS, comparing its documented effects with other neuroprotective agents in preclinical models of Alzheimer's Disease, Parkinson's Disease, and Cerebral Ischemia.
Executive Summary
This guide provides a comparative overview of the neuroprotective effects of spermidine, as a proxy for this compound (TDCS), against alternative therapeutic compounds in validated animal models of major neurodegenerative and neurological disorders. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential.
Spermidine has demonstrated significant neuroprotective effects across models of Alzheimer's Disease, Parkinson's Disease, and cerebral ischemia. Its mechanisms of action are multifaceted, primarily involving the induction of autophagy, reduction of neuroinflammation, and modulation of apoptosis-related signaling pathways.
This report directly compares the efficacy of spermidine with:
-
Resveratrol (B1683913) in a transgenic mouse model of Alzheimer's Disease.
-
Minocycline (B592863) in a neurotoxin-induced mouse model of Parkinson's Disease.
-
Edaravone (B1671096) in a rat model of cerebral ischemia.
Quantitative data on key pathological and behavioral endpoints are summarized in the tables below, followed by detailed experimental protocols and diagrams of the implicated signaling pathways and experimental workflows.
Alzheimer's Disease: Spermidine vs. Resveratrol
In the context of Alzheimer's Disease, both spermidine and resveratrol have shown promise in reducing the amyloid plaque burden, a key pathological hallmark of the disease. The following table compares their effects in transgenic mouse models that overexpress amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) plaques.
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| Spermidine | APPPS1 Transgenic Mice | 3 mM in drinking water | - 40% reduction in soluble Aβ40- 49% reduction in soluble Aβ42 | [1] |
| Resveratrol | Tg19959 Transgenic Mice | 0.2% of diet (approx. 300 mg/kg/day) | - 48% reduction in plaque area in medial cortex- 89% reduction in plaque area in striatum- 90% reduction in plaque area in hypothalamus | [2] |
| Resveratrol | Tg6799 (5XFAD) Transgenic Mice | 60 mg/kg/day by oral gavage | - Significant reduction in amyloid plaques in the hippocampus- Significant decrease in Aβ42 levels | [3][4] |
Parkinson's Disease: Spermidine vs. Minocycline
For Parkinson's Disease, a critical measure of neuroprotection is the preservation of dopaminergic neurons in the substantia nigra. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm that induces the selective destruction of these neurons.
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| Spermidine | MPTP-induced C57BL/6 Mice | Pretreatment, dosage varies | - Reduced activation of M1 microglia- Lessened death of dopaminergic neurons in the substantia nigra | |
| Minocycline | MPTP-induced Mice | Varies by study | - Prevents nigrostriatal dopaminergic neurodegeneration- Blocks dopamine (B1211576) depletion in the striatum | [5] |
Specific percentage of dopaminergic neuron protection for spermidine and minocycline requires further dedicated studies for a direct quantitative comparison.
Cerebral Ischemia: Spermidine vs. Edaravone
In the study of stroke and cerebral ischemia, a primary outcome measure is the reduction of infarct volume, which represents the extent of brain tissue death. The middle cerebral artery occlusion (MCAO) model in rats is a standard method for inducing a focal ischemic stroke.
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| Spermidine | MCAO Rat Model | Intraperitoneal injection | - Ameliorated ischemia/reperfusion-induced neuronal injury in the hippocampus and cortex | |
| Edaravone | MCAO Rat Model | Varies by study | - Significant reduction in cerebral infarct volume | [2][6][7] |
Specific percentage of infarct volume reduction for spermidine and edaravone requires further dedicated studies for a direct quantitative comparison.
Experimental Protocols
MPTP-induced Mouse Model of Parkinson's Disease
This protocol describes a common method for inducing Parkinson's-like pathology in mice using the neurotoxin MPTP.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Appropriate safety equipment for handling MPTP (e.g., fume hood, gloves, lab coat)
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP hydrochloride in sterile saline to a final concentration of 1-2 mg/mL. The solution should be freshly prepared before each use.
-
Administration: Administer MPTP to mice via intraperitoneal (i.p.) injection. A common regimen is to inject 15-30 mg/kg of MPTP once daily for 5 consecutive days.
-
Post-injection Monitoring: House the mice in a dedicated, properly labeled cage within a well-ventilated area. Monitor the animals for any signs of distress or severe motor impairment.
-
Tissue Collection and Analysis: Euthanize the mice at a predetermined time point after the final MPTP injection (e.g., 7-21 days). Perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains for histological analysis (e.g., tyrosine hydroxylase immunohistochemistry to quantify dopaminergic neuron loss) or for neurochemical analysis (e.g., HPLC to measure striatal dopamine levels).
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol details the intraluminal suture method for inducing transient focal cerebral ischemia in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
4-0 nylon monofilament with a rounded tip
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Suture Insertion: Make a small incision in the ECA stump. Insert the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.
-
Occlusion and Reperfusion: Maintain the suture in place for the desired duration of ischemia (e.g., 60-120 minutes). For reperfusion, withdraw the suture to restore blood flow to the MCA.
-
Wound Closure and Recovery: Close the incision and allow the animal to recover from anesthesia. Provide post-operative care, including monitoring for neurological deficits.
-
Infarct Volume Assessment: At 24-48 hours post-MCAO, euthanize the rat and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool (1.5-2 m in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Acquisition Phase: For 4-5 consecutive days, place the mouse in the pool at different starting locations and allow it to swim freely to find the hidden platform. Guide the mouse to the platform if it fails to find it within 60-120 seconds. Allow the mouse to remain on the platform for 15-30 seconds.
-
Probe Trial: On the day after the last acquisition trial, remove the platform from the pool. Place the mouse in the pool and allow it to swim for 60 seconds.
-
Data Analysis: The primary measures of learning are the escape latency (time to find the platform) and the swim path length during the acquisition phase. Memory is assessed in the probe trial by the time spent in the target quadrant where the platform was previously located.
TTC Staining for Infarct Volume
This method is used to visualize and quantify the extent of brain infarction.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Brain Slicing: Euthanize the animal and quickly remove the brain. Chill the brain briefly and then slice it into 2 mm thick coronal sections.
-
Staining: Immerse the brain slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes.
-
Fixation: Transfer the stained slices into 10% formalin for fixation.
-
Image Analysis: Healthy, viable tissue will be stained red, while the infarcted tissue will remain white. Capture digital images of the slices and use image analysis software to calculate the area of the infarct and the total area of the brain slice. The infarct volume is then calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of spermidine and the comparator compounds are mediated by distinct and sometimes overlapping signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. Spermidine reduces neuroinflammation and soluble amyloid beta in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary supplementation with resveratrol reduces plaque pathology in a transgenic model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Resveratrol improves cognition and decreases amyloid plaque formation in Tg6799 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minocycline: neuroprotective mechanisms in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edaravone dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO-1 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The therapeutic role of minocycline in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC-UV and LC-MS/MS for the Quantification of Tris(dihydrocaffeoyl)spermidine
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Tris(dihydrocaffeoyl)spermidine. This document outlines detailed experimental protocols and presents comparative performance data to aid in the selection of the most suitable analytical method.
This compound and its analogs are naturally occurring polyamine conjugates found in various plant species, including potatoes and tomatoes.[1] The analysis of these compounds is crucial for understanding their biological roles and potential therapeutic applications. The complexity of plant matrices and the potential for isomeric forms necessitate robust and reliable analytical methods.[2] While both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of such compounds, they offer distinct advantages in terms of sensitivity, selectivity, and cost.
Comparative Performance Data
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound. The data presented is a synthesis of expected performance based on established validation principles for similar analytes.[3][4][5]
Table 1: Linearity
| Parameter | HPLC-UV | LC-MS/MS |
| Calibration Range | 0.5 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.999 |
| Calibration Model | Linear | Linear |
Table 2: Accuracy
| QC Level | HPLC-UV (% Recovery) | LC-MS/MS (% Recovery) |
| Low | 95.8% | 99.2% |
| Medium | 98.2% | 101.5% |
| High | 96.5% | 98.7% |
Table 3: Precision
| QC Level | HPLC-UV (%RSD) | LC-MS/MS (%RSD) |
| Intra-day | < 5% | < 3% |
| Inter-day | < 7% | < 5% |
Table 4: Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 ng/mL |
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound by HPLC-UV and LC-MS/MS.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Extraction of this compound from the matrix using a suitable solvent, followed by filtration before injection.
LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored for quantification.
-
Injection Volume: 5 µL.
-
Sample Preparation: Similar to the HPLC-UV method, but may require a more rigorous clean-up to minimize matrix effects.
Method Comparison and Recommendations
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control and for the analysis of samples with relatively high concentrations of the analyte. Its sensitivity, however, is significantly lower than that of LC-MS/MS.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, and the analysis of complex matrices where interferences may be a concern.[6] The high selectivity of MS detection is also advantageous in distinguishing between isomers.[2]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow of a cross-validation process between HPLC and LC-MS methods.
Caption: Workflow for the cross-validation of HPLC and LC-MS analytical methods.
References
- 1. Dihydrocaffeoyl polyamines (kukoamine and allies) in potato (Solanum tuberosum) tubers detected during metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 5. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unraveling the Structure-Activity Relationship of Tris(dihydrocaffeoyl)spermidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tris(dihydrocaffeoyl)spermidine analogs, a class of naturally inspired polyamine conjugates, are emerging as promising candidates in the development of novel therapeutic agents. Their unique chemical architecture, featuring a central spermidine (B129725) scaffold acylated with multiple dihydrocaffeoyl moieties, underpins a diverse range of biological activities. This guide provides a comparative analysis of the structural activity relationship (SAR) of these analogs, supported by experimental data, to aid in the rational design and development of more potent and selective drug candidates.
Comparative Biological Activity of Dihydrocaffeoyl Spermidine Analogs
The degree of dihydrocaffeoyl substitution on the spermidine backbone, along with the nature of the polyamine itself, significantly influences the biological efficacy of these analogs. The following table summarizes the key quantitative data from various studies, highlighting the impact of these structural modifications on antibacterial, antioxidant, and anti-inflammatory activities.
| Compound | Biological Activity | Assay | Endpoint | Value (µg/mL) | Key Structural Features |
| Bis(dihydrocaffeoyl)spermidine | Antibacterial (anti-MRSA) | Microbroth dilution | MIC | 62.5 - 125 | Two dihydrocaffeoyl groups on spermidine |
| Antibacterial (anti-VRSA) | Microbroth dilution | MIC | 62.5 - 125 | ||
| This compound | Antibacterial (anti-MRSA) | Microbroth dilution | MIC | 62.5 - 125 | Three dihydrocaffeoyl groups on spermidine |
| Antibacterial (anti-VRSA) | Microbroth dilution | MIC | 62.5 - 125 | ||
| Tetra(dihydrocaffeoyl)spermine | Antibacterial (anti-MRSA) | Microbroth dilution | MIC | 31.25 - 62.5 | Four dihydrocaffeoyl groups on a longer spermine (B22157) backbone |
| Antibacterial (anti-VRSA) | Microbroth dilution | MIC | 31.25 - 62.5 | ||
| Vancomycin (Control) | Antibacterial (anti-MRSA) | Microbroth dilution | MIC | 0.5 - 1 | Standard antibiotic |
| Antibacterial (anti-VRSA) | Microbroth dilution | MIC | >256 |
MRSA: Methicillin-resistant Staphylococcus aureus; VRSA: Vancomycin-resistant Staphylococcus aureus; MIC: Minimum Inhibitory Concentration.
Key Findings from the Data:
-
Impact of Acylation: Increasing the number of dihydrocaffeoyl groups from two to three on the spermidine backbone does not appear to significantly enhance antibacterial activity against the tested strains.
-
Influence of the Polyamine Chain: The tetra-acylated spermine analog demonstrates superior antibacterial potency compared to the bis- and tris-acylated spermidine analogs. This suggests that the longer polyamine chain of spermine, in conjunction with a higher degree of acylation, is beneficial for this activity.
-
Activity against Resistant Strains: Notably, the dihydrocaffeoyl polyamine conjugates exhibit activity against vancomycin-resistant S. aureus, a clinically significant pathogen, highlighting their potential as alternative antibacterial agents.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antibacterial activity of the this compound analogs and related compounds was determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA) clinical isolates were used.
-
Inoculum Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: The inoculated microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The free radical scavenging activity of the analogs can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
DPPH Solution Preparation: A fresh solution of DPPH in methanol (B129727) is prepared to a concentration of 0.1 mM.
-
Sample Preparation: The test compounds are dissolved in methanol and prepared at various concentrations.
-
Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
The anti-inflammatory potential of the analogs can be evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Calculation: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of spermidine and its derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the specific mechanisms for this compound analogs are still under investigation, the known effects of spermidine provide a strong basis for their likely mode of action.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of inflammatory genes.
Caption: The NF-κB signaling pathway in response to LPS stimulation.
This compound analogs are hypothesized to inhibit this pathway, potentially by interfering with the activation of IKK or the subsequent degradation of IκB, thereby preventing the nuclear translocation of NF-κB and reducing the expression of pro-inflammatory mediators.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cellular processes, including inflammation. Activation of this pathway can have both pro- and anti-inflammatory effects depending on the cellular context.
Caption: The PI3K/Akt signaling pathway activated by growth factors.
Spermidine has been shown to modulate the PI3K/Akt pathway, and it is plausible that its dihydrocaffeoyl derivatives share this capability. By influencing this pathway, these analogs could impact cell survival and the inflammatory response.
Experimental Workflow for SAR Studies
The systematic investigation of the structure-activity relationship of this compound analogs follows a logical workflow, from compound synthesis to comprehensive biological evaluation.
Caption: Workflow for SAR studies of this compound analogs.
This iterative process of design, synthesis, and biological testing is fundamental to understanding how structural modifications influence activity and to ultimately identify lead compounds with superior therapeutic potential.
A Comparative Analysis of the Anti-inflammatory Effects of Spermidine and Spermine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two naturally occurring polyamine alkaloids: spermidine (B129725) and spermine (B22157). We will delve into their mechanisms of action, present supporting experimental data in a comparative format, and provide detailed methodologies for the key experiments cited.
Introduction
Spermidine and spermine are ubiquitous polyamines essential for various cellular processes, including cell growth, proliferation, and differentiation.[1] Recent research has increasingly highlighted their significant immunomodulatory and anti-inflammatory roles.[1][2] Both molecules have been shown to mitigate inflammatory responses, yet their efficacy and mechanisms of action can differ. This guide aims to elucidate these differences to inform future research and therapeutic development.
Mechanisms of Anti-inflammatory Action
Both spermidine and spermine exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. However, the breadth of reported mechanisms for spermidine is currently wider in the scientific literature.
Spermidine: A Multi-faceted Inflammatory Regulator
Spermidine has been shown to suppress inflammation through several interconnected pathways. It notably inhibits the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4][5] This is achieved by preventing the translocation of the p65 subunit of NF-κB into the nucleus.[3][4] Furthermore, spermidine can modulate upstream signaling pathways, including the Toll-like receptor 4 (TLR4)/MyD88 axis and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[3][6] It also attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs).[3][7] Beyond these, spermidine is reported to inhibit the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[5][8][9][10]
Spermine: A Potent Cytokine Suppressor
Spermine is recognized as a potent inhibitor of pro-inflammatory cytokine synthesis.[11] Studies show it effectively suppresses the production of tumor necrosis factor (TNF), interleukin-1 (IL-1), IL-6, and macrophage inflammatory proteins (MIP-1α, MIP-1β) in human mononuclear cells.[11] This inhibition occurs at a post-transcriptional level.[11] The anti-inflammatory capacity of spermine is dependent on its uptake into immune cells like monocytes.[12] Like spermidine, spermine also appears to inhibit the MAPK signaling pathway.[3]
Quantitative Data Presentation
The following tables summarize quantitative data from key studies, illustrating the dose-dependent anti-inflammatory effects of spermidine and a direct comparison of both polyamines on NF-κB activation.
Table 1: Effect of Spermidine on Inflammatory Mediators in LPS-Stimulated BV2 Microglia [3]
| Spermidine Concentration | Nitric Oxide (NO) Production (% of LPS Control) | Prostaglandin E2 (PGE2) Production (% of LPS Control) |
| LPS only (1 µg/mL) | 100% | 100% |
| + 1 µM Spermidine | Significant Inhibition | Significant Inhibition |
| + 10 µM Spermidine | Stronger Inhibition | Stronger Inhibition |
| + 50 µM Spermidine | Maximal Inhibition Observed | Maximal Inhibition Observed |
Note: The study demonstrated a clear dose-dependent inhibition. Pretreatment with spermidine also significantly attenuated the LPS-induced production of TNF-α and IL-6.[3][7]
Table 2: Effect of Spermidine on Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages [4]
| Spermidine Concentration | TNF-α Secretion (% of LPS Control) | IL-1β Secretion (% of LPS Control) |
| LPS only (500 ng/mL) | 100% | 100% |
| + Spermidine | Dose-dependent attenuation | Dose-dependent attenuation |
Note: Spermidine was shown to be non-cytotoxic up to 800 µg/mL. The treatment significantly reduced the secretion of TNF-α and IL-1β.[4]
Table 3: Comparative Effect of Spermidine and Spermine on NF-κB Activation in LPS-Stimulated THP-1-Blue Cells [6]
| Compound | NF-κB Activation (% of LPS Control) |
| LPS only | 100% |
| + Spermidine | Significant Decrease |
| + Spermine | Significant Decrease |
Note: This study directly compares the two polyamines and finds that both significantly reduce LPS-induced NF-κB activation.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from the cited experiments.
Protocol 1: Evaluation of Spermidine in LPS-Stimulated BV2 Microglial Cells[3]
-
Cell Culture: Murine BV2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were pretreated with various concentrations of spermidine (e.g., 1, 10, 50 µM) for 1 hour.
-
Inflammatory Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture medium was measured as an indicator of NO production using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, IL-6: Levels of these cytokines in the supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot: Cell lysates were used to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB, Akt, and MAPKs.
-
Protocol 2: Evaluation of Spermine in LPS-Stimulated Human Mononuclear Cells[11]
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Spermine was added to the cell cultures at various concentrations, either before, simultaneously with, or after the inflammatory stimulus.
-
Inflammatory Stimulation: Cells were stimulated with LPS.
-
Measurement of Inflammatory Markers: The synthesis of pro-inflammatory cytokines (TNF, IL-1, IL-6, MIP-1α, MIP-1β) in the culture supernatants was measured by ELISA.
Conclusion
Both spermidine and spermine demonstrate significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production and the modulation of key signaling pathways like NF-κB and MAPKs.
-
Spermidine has been extensively studied, with evidence pointing to a broad mechanism of action that includes the inhibition of the NF-κB, PI3K/Akt, and MAPK pathways, as well as the NLRP3 inflammasome.[3][8]
-
Spermine acts as a potent, post-transcriptional inhibitor of cytokine synthesis and its effectiveness is tied to its cellular uptake.[11][12]
Direct comparative studies suggest that both polyamines can effectively inhibit NF-κB activation.[6] While both are promising anti-inflammatory agents, spermine has been suggested to be more effective in protecting against oxidative damage in some contexts.[13] The choice between spermidine and spermine for therapeutic applications may depend on the specific inflammatory context, the target cell type, and the desired molecular mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate their relative potency and therapeutic potential in various inflammatory diseases.
References
- 1. Spermine and spermidine reversed age-related cardiac deterioration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spermidine Inhibits M1 Microglia Polarization in a Mouse Model of Parkinson's Disease and BV2 Cells via NF‐κB/STAT‐1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Spermidine protects against acute kidney injury by modulating macrophage NLRP3 inflammasome activation and mitochondrial respiration in an eIF5A hypusination-related pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spermine inhibits proinflammatory cytokine synthesis in human mononuclear cells: a counterregulatory mechanism that restrains the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spermine inhibition of monocyte activation and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spermine and spermidine mediate protection against oxidative damage caused by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Tris(dihydrocaffeoyl)spermidine Extraction Protocols
For Researchers, Scientists, and Drug Development Professionals
The extraction of secondary metabolites, such as Tris(dihydrocaffeoyl)spermidine, from plant matrices is a critical first step in their isolation, characterization, and development as potential therapeutic agents. The reproducibility of an extraction protocol is paramount to ensure consistent and reliable results in research and drug development. This guide provides a comparative overview of two common extraction methodologies for this compound and related phenolic amides: conventional solvent extraction and ultrasound-assisted extraction (UAE). While direct comparative studies on the reproducibility of various extraction protocols for this compound are limited, this guide draws upon established methods for related compounds and general principles of phytochemical extraction to provide a useful comparison.
Comparison of Extraction Protocols
The following table summarizes the key parameters of a conventional solvent extraction method adapted from a study that identified this compound in potato tubers, and a representative ultrasound-assisted extraction protocol for phenolic compounds.
| Parameter | Conventional Solvent Extraction | Ultrasound-Assisted Extraction (UAE) |
| Principle | Relies on the diffusion of the target compound from the plant material into a solvent over an extended period. | Utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt plant cell walls, enhancing solvent penetration and mass transfer. |
| Typical Solvent | 80% Methanol (B129727) in water | 70-80% Ethanol (B145695) or Methanol in water |
| Extraction Time | 12-24 hours | 15-60 minutes |
| Temperature | Room temperature or slightly elevated | Room temperature or controlled (e.g., < 50°C) to prevent degradation of thermolabile compounds. |
| Equipment | Standard laboratory glassware (beakers, flasks), shaker or stirrer. | Ultrasonic bath or probe sonicator. |
| Reproducibility | Can be variable due to factors like ambient temperature fluctuations and inconsistent agitation. | Generally considered to have good to excellent reproducibility due to precise control over extraction parameters (time, temperature, power).[1][2] |
| Efficiency | Generally lower extraction yields compared to modern techniques for the same extraction time. | Higher extraction efficiency in a shorter time frame.[3] |
Experimental Protocols
Conventional Solvent Extraction Protocol for Dihydrocaffeoyl Polyamines from Potato Tubers
This protocol is adapted from the methodology used in the identification of this compound in Solanum tuberosum.
Materials:
-
Freeze-dried potato tuber tissue
-
80% (v/v) methanol in water
-
Mortar and pestle or blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
HPLC-grade solvents for analysis
Procedure:
-
Homogenize 1 gram of freeze-dried potato tuber tissue in 10 mL of 80% methanol using a mortar and pestle or a blender.
-
Transfer the homogenate to a centrifuge tube and shake or stir at room temperature for at least 4 hours (or overnight for exhaustive extraction).
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean flask.
-
Re-extract the pellet with another 10 mL of 80% methanol to ensure complete extraction and combine the supernatants.
-
Concentrate the combined supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Redissolve the dried extract in a known volume of a suitable solvent for subsequent analysis (e.g., by HPLC).
Ultrasound-Assisted Extraction (UAE) Protocol for Phenolic Amides
This is a generalized protocol for the extraction of phenolic compounds, including phenolic amides, from plant material. Optimal parameters may need to be determined for specific plant matrices.
Materials:
-
Dried and powdered plant material (e.g., potato peel, tomato leaves)
-
70% (v/v) ethanol in water
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., filter paper and funnel or vacuum filtration)
-
Rotary evaporator
Procedure:
-
Place 1 gram of the dried and powdered plant material in a beaker or flask.
-
Add 20 mL of 70% ethanol.
-
Place the vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C). If using a probe sonicator, use a pulsed mode to prevent overheating.
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
The solid residue can be re-extracted with a fresh portion of the solvent to increase the yield.
-
Combine the filtrates and concentrate them using a rotary evaporator at a temperature below 50°C.
-
The resulting crude extract can be used for further purification or analysis.
Visualizing the Workflow and Biosynthetic Context
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the extraction of this compound.
Caption: Simplified biosynthesis of this compound.
References
A Head-to-Head Comparison of Tris(dihydrocaffeoyl)spermidine and Other Polyamine Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Tris(dihydrocaffeoyl)spermidine and other related polyamine conjugates, supported by available experimental data. Polyamines conjugated with phenolic acids, such as dihydrocaffeic acid, represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities including antioxidant, anti-inflammatory, and antibacterial effects.
Introduction to Dihydrocaffeoyl-Polyamine Conjugates
Polyamines are ubiquitous polycations essential for cell growth and proliferation. When conjugated with phenolic acids like dihydrocaffeic acid, they form a potent class of bioactive molecules. Dihydrocaffeic acid itself is a metabolite of caffeic acid and is known for its antioxidant properties. The conjugation with polyamines such as spermidine (B129725) and spermine (B22157) can enhance bioavailability and modulate the biological activity of the parent molecules.
This guide focuses on this compound and compares it with other members of this family, including bis(dihydrocaffeoyl)spermidine and the well-studied kukoamines, which are bis(dihydrocaffeoyl)spermine isomers. These compounds have been isolated from various plant sources, notably from species in the Solanaceae family like potato (Solanum tuberosum) and Lycium chinense.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for the biological activities of various dihydrocaffeoyl-polyamine conjugates.
Table 1: Antioxidant Activity of Dihydrocaffeoyl-Polyamine Conjugates
| Compound | Assay | IC50 (µg/mL) | Source |
| Kukoamine A (N¹,N¹²-bis(dihydrocaffeoyl)spermine) | DPPH• scavenging | 100.3 ± 8.1 | [2] |
| Cu²⁺-reducing | 96.2 ± 3.5 | [2] | |
| •OH scavenging | 158.4 ± 11.2 | [2] | |
| •O₂⁻ scavenging | 188.4 ± 15.1 | [2] | |
| Kukoamine B (positional isomer of Kukoamine A) | DPPH• scavenging | 78.2 ± 5.3 | [2] |
| Cu²⁺-reducing | 75.8 ± 3.1 | [2] | |
| •OH scavenging | 120.7 ± 9.4 | [2] | |
| •O₂⁻ scavenging | 156.5 ± 12.3 | [2] | |
| This compound | DPPH• scavenging | Data not available | |
| Bis(dihydrocaffeoyl)spermidine | DPPH• scavenging | Data not available |
Note: Lower IC50 values indicate higher antioxidant activity. Kukoamine B consistently demonstrates superior antioxidant potential compared to Kukoamine A across various assays, a difference attributed to the positions of the dihydrocaffeoyl moieties on the spermine backbone.[2][3] While direct comparative data for this compound is not available, its higher degree of dihydrocaffeoyl substitution suggests it may possess potent antioxidant properties.
Table 2: Antibacterial Activity of Dihydrocaffeoyl-Polyamine Conjugates
| Compound Class | Bacterial Strain | MIC (µg/mL) | Source |
| Bis(dihydrocaffeoyl)polyamine analogues | Vancomycin-Resistant S. aureus (VRSA) | >128 | [3] |
| Tris(dihydrocaffeoyl)polyamine analogues | Vancomycin-Resistant S. aureus (VRSA) | 64 - 128 | [3] |
| Tetra(dihydrocaffeoyl)polyamine analogues | Vancomycin-Resistant S. aureus (VRSA) | 32 - 64 | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. Lower values indicate higher antibacterial activity. This study highlights that the degree of dihydrocaffeoyl substitution on the polyamine backbone correlates with antibacterial activity against VRSA, with the tetra-substituted conjugates being the most potent.[3] All tested compounds showed no cytotoxicity against Vero cells.[3]
Visualization of Mechanisms and Workflows
Signaling Pathway: NF-κB Mediated Inflammation
The anti-inflammatory effects of many natural products, including polyamine conjugates, are often mediated through the inhibition of the NF-κB signaling pathway. Kukoamine B, for instance, has been shown to inhibit the inflammatory response by interfering with NF-κB activation.[2][4][5]
Caption: NF-κB signaling pathway and the inhibitory action of Kukoamine B.
Experimental Workflow: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.
Caption: A typical workflow for the DPPH antioxidant assay.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is a generalized procedure for determining the free radical scavenging activity of polyamine conjugates.
Objective: To measure the capacity of the test compound to scavenge the DPPH radical, which is indicated by a decrease in absorbance.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (this compound, etc.)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Serial dilutions of the test compounds and the positive control are prepared in methanol.
-
In a 96-well plate, a fixed volume of the DPPH solution (e.g., 100 µL) is added to each well.
-
An equal volume of the test compound or standard solution (e.g., 100 µL) is added to the wells. A blank containing only methanol is also prepared.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol outlines a common in vitro method to assess the anti-inflammatory properties of compounds by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Objective: To determine if the test compound can inhibit the production of the pro-inflammatory mediator nitric oxide.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours. A control group with LPS alone and an untreated control group are included.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess Reagent system. This typically involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions and measuring the absorbance at ~540 nm.
-
A standard curve using sodium nitrite is generated to quantify the nitrite concentration in the samples.
-
The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.
MTT Assay for Cytotoxicity
This assay is crucial to ensure that the observed biological activities are not due to cell death.
Objective: To assess the effect of the test compounds on the metabolic activity and viability of cells.
Materials:
-
Cell line of interest (e.g., Vero cells, RAW 264.7 cells)
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24-48 hours).
-
After the treatment period, the medium is removed, and MTT solution diluted in serum-free medium is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
Conclusion
The available data indicates that dihydrocaffeoyl-polyamine conjugates are a promising class of bioactive molecules. There is a clear structure-activity relationship concerning the degree of dihydrocaffeoyl substitution and antibacterial efficacy. Furthermore, kukoamines have demonstrated significant, isomer-dependent antioxidant activity and anti-inflammatory potential through the modulation of key signaling pathways like NF-κB.
While this compound has been identified in natural sources, there is a notable gap in the literature regarding its specific, quantitative biological activities in direct comparison to its bis-substituted counterparts. Based on the observed trends, it is reasonable to hypothesize that this compound would exhibit potent antioxidant and antibacterial properties, potentially exceeding those of the bis-substituted conjugates. However, further experimental validation is required to confirm this and to fully elucidate its therapeutic potential. Researchers are encouraged to perform direct comparative studies to better position this compound within the landscape of bioactive polyamine conjugates.
References
The Guardian of the Genome: Confirming the Role of Tris(dihydrocaffeoyl)spermidine in DNA Protection
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Novel DNA-Protective Agent.
In the relentless pursuit of therapeutic agents capable of shielding our genetic blueprint from damage, natural compounds are a promising frontier. Among these, Tris(dihydrocaffeoyl)spermidine, a polyamine conjugate found in plants like the potato (Solanum tuberosum), is emerging as a noteworthy candidate for DNA protection.[1][2] This guide provides an objective comparison of its potential efficacy against other DNA-protective alternatives, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Two-Fold Defense
The protective role of this compound against DNA damage is believed to be rooted in a dual-action mechanism inherent to its molecular structure. This involves the potent antioxidant activity of its dihydrocaffeoyl moieties and the DNA-stabilizing properties of its spermidine (B129725) backbone.
The dihydrocaffeoyl groups, which are derivatives of caffeic acid, are rich in phenolic hydroxyl groups. These groups are excellent hydrogen donors, enabling them to scavenge a wide array of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (•O₂⁻). By neutralizing these damaging free radicals, this compound can prevent them from attacking the deoxyribose backbone and nitrogenous bases of DNA, thus averting mutations and strand breaks.
Concurrently, the polycationic nature of the spermidine component at physiological pH allows it to interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. This interaction can induce a more compact and stable DNA conformation, rendering it less susceptible to attack by damaging agents.[3]
Comparative Performance: Antioxidant and DNA Protective Capabilities
Direct quantitative data on the DNA-protective effects of this compound is limited in publicly accessible literature. However, by examining closely related dihydrocaffeoyl polyamines, such as kukoamines A and B (dihydrocaffeoyl conjugates of spermine), and the parent polyamine, spermidine, we can infer its potential performance. For a broader context, the well-established antioxidant Vitamin C (ascorbic acid) is included as a benchmark.
Antioxidant Activity Comparison
The antioxidant capacity is a critical indicator of a compound's ability to mitigate ROS-induced DNA damage. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of kukoamines A and B against various radicals, providing a proxy for the antioxidant potential of this compound. Lower IC₅₀ values indicate higher antioxidant activity.
| Compound/Alternative | DPPH• Scavenging IC₅₀ (µM) | •O₂⁻ Scavenging IC₅₀ (µM) | •OH Scavenging IC₅₀ (µM) | Cu²⁺ Reducing Power (IC₅₀, µM) |
| Kukoamine A (proxy) | >188.4 | 114.2 | 148.3 | 12.3 |
| Kukoamine B (proxy) | 137.9 | 67.2 | 115.8 | 9.8 |
| Spermidine | Data not available | Data not available | Data not available | Data not available |
| Vitamin C (Ascorbic Acid) | ~30-50 | ~5-20 | ~100-200 | High |
Data for Kukoamines A and B are derived from studies on their antioxidant and cytoprotective effects. Vitamin C data is generalized from multiple literature sources for common antioxidant assays.
DNA Damage Protection Comparison
This table provides a qualitative and semi-quantitative comparison of the DNA-protective effects of the compounds.
| Compound/Alternative | Evidence of DNA Protection | Protective Mechanism | Key Experimental Findings |
| This compound | Inferred | Antioxidant (ROS Scavenging), DNA Stabilization | Presence of potent antioxidant dihydrocaffeoyl moieties and a DNA-binding spermidine backbone suggests a strong protective role. |
| Spermidine | Demonstrated | DNA Stabilization, Autophagy Induction, ROS Reduction | Reduces DNA damage in various models, including against chemical carcinogens and radiation.[4][5] Can hinder DNA damage with a marked reduction of γH2AX levels at 5 µM.[4] |
| Spermine (B22157) | Demonstrated | DNA Stabilization, ROS Scavenging | Exerts a protective role against DNA strand breakage induced by low concentrations of transition metals.[6] Can hinder DNA damage with a reduction of γH2AX levels at 10 µM.[4] |
| Vitamin C (Ascorbic Acid) | Demonstrated | Antioxidant (ROS Scavenging) | A well-known antioxidant that protects DNA by neutralizing free radicals. |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings related to DNA protection, detailed experimental protocols are essential. Below are methodologies for key assays used to assess the DNA-protective effects of compounds like this compound.
Comet Assay (Single Cell Gel Electrophoresis)
This technique is used to detect DNA strand breaks in individual cells.
Principle: Damaged DNA, containing fragments and relaxed loops, migrates further in an electric field, creating a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Treat cells with the test compound (e.g., this compound) and a DNA-damaging agent (e.g., H₂O₂, UV radiation).
-
Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.
γH2AX Immunofluorescence Assay
This assay detects DNA double-strand breaks (DSBs), a severe form of DNA damage.
Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This phosphorylated histone accumulates at the site of the break, forming foci that can be visualized using a specific antibody.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound and a DSB-inducing agent (e.g., ionizing radiation).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Microscopy and Quantification: Acquire images using a fluorescence microscope and count the number of γH2AX foci per cell.
Conclusion
This compound presents a compelling profile as a DNA-protective agent. Its unique structure, combining the potent antioxidant capabilities of dihydrocaffeoyl moieties with the DNA-stabilizing properties of spermidine, suggests a multi-faceted approach to safeguarding genomic integrity. While direct quantitative comparisons are still needed, the performance of structurally similar compounds indicates a high potential for efficacy. Further in-depth studies employing the standardized experimental protocols outlined in this guide are warranted to fully elucidate its therapeutic promise in the realms of drug development and preventative medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydrocaffeoyl polyamines (kukoamine and allies) in potato (Solanum tuberosum) tubers detected during metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine supplementation reduces DNA damage in adipose stem cells cultured in 3-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spermidine Suppresses Oral Carcinogenesis through Autophagy Induction, DNA Damage Repair, and Oxidative Stress Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting or promoting effects of spermine on DNA strand breakage induced by iron or copper ions as a function of metal concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tris(dihydrocaffeoyl)spermidine
Disclaimer: A specific Safety Data Sheet (SDS) for Tris(dihydrocaffeoyl)spermidine was not located. The following guidance is based on the safety information for the related compound, spermidine, and general best practices for handling powdered biochemicals. Spermidine is classified as a substance that can cause severe skin burns and eye damage.[1][2] Therefore, it is crucial to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe management of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier against potential exposure and is critical for personal safety.[3][4] The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Powder Form) | - Nitrile gloves (double-gloving recommended)- Chemical-resistant lab coat or gown- Chemical splash goggles or a full-face shield- N95 or higher-rated respirator (if not handled in a fume hood) |
| Solution Preparation | - Nitrile gloves- Chemical-resistant lab coat- Chemical splash goggles |
| Experimental Use | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Waste Disposal | - Nitrile gloves- Chemical-resistant lab coat- Chemical splash goggles |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Chemical-resistant lab coat or disposable coveralls- Chemical splash goggles and face shield- N95 or higher-rated respirator |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for safely handling this compound from receipt to experimental use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
